tert-Butyldicyclohexylphosphine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl(dicyclohexyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYZHXLHUNLBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405166 | |
| Record name | tert-Butyldicyclohexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93634-87-8 | |
| Record name | tert-Butyldicyclohexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyldicyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of tert-Butyldicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for tert-Butyldicyclohexylphosphine, a bulky, electron-rich phosphine (B1218219) ligand crucial in modern catalysis, particularly in cross-coupling reactions. Due to its air-sensitive nature, all manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the reaction of a tert-butyl organometallic reagent with dicyclohexylchlorophosphine. Both Grignard and organolithium reagents can be employed, with the Grignard reagent approach generally being more common for industrial-scale production due to safety and cost considerations.
Synthesis via Grignard Reagent
This protocol details the synthesis of this compound from dicyclohexylchlorophosphine and tert-butylmagnesium chloride.
Experimental Protocol:
Materials:
-
Dicyclohexylchlorophosphine (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
tert-Butyl chloride (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (one crystal, as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Hexane (B92381) or pentane
Procedure:
-
Preparation of tert-Butylmagnesium Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun, evidenced by the disappearance of the iodine color and the onset of gentle reflux.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclohexylchlorophosphine:
-
Cool the freshly prepared tert-butylmagnesium chloride solution to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylchlorophosphine in anhydrous diethyl ether to the Grignard reagent via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound as a colorless to pale yellow oil or solid.
-
Quantitative Data Summary (Synthesis via Grignard Reagent)
| Parameter | Value | Reference |
| Reactants | ||
| Dicyclohexylchlorophosphine | 1.0 eq | [1] |
| tert-Butylmagnesium chloride | 1.1 - 1.5 eq | [2][3] |
| Solvent | Diethyl ether or THF | [2][3] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 12 - 24 hours | [1] |
| Typical Yield | 60 - 85% (crude) | Inferred from similar reactions |
Purification Protocols
Due to its high boiling point and sensitivity to air, purification of this compound requires specific techniques. The choice of method depends on the scale of the reaction and the desired purity level.
Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound on a larger scale, as it effectively removes non-volatile impurities.[4][5][6]
Experimental Protocol:
-
Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry and the system is leak-free.
-
Transfer the crude this compound to the distillation flask containing a magnetic stir bar.
-
Slowly apply vacuum to the system. A cold trap should be used to protect the vacuum pump.
-
Once a stable vacuum is achieved (typically <1 mmHg), gently heat the distillation flask with an oil bath.
-
Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.
-
After distillation, the purified product should be collected and stored under an inert atmosphere.
Recrystallization
For smaller scales or to obtain highly pure crystalline material, recrystallization can be employed. The key is to find a solvent system where the phosphine is soluble at high temperatures and sparingly soluble at low temperatures.[7][8] Given the non-polar nature of the molecule, non-polar solvents are a good starting point.
Experimental Protocol:
-
In a Schlenk flask, dissolve the crude product in a minimal amount of a hot, non-polar solvent (e.g., hexane or pentane).
-
If insoluble impurities are present, perform a hot filtration under an inert atmosphere.
-
Allow the solution to cool slowly to room temperature, and then further cool in a freezer (-20 to -30 °C) to induce crystallization.
-
Isolate the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter stick).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary (Purification)
| Purification Method | Purity Achieved | Typical Recovery | Notes |
| Vacuum Distillation | >95% | 70-90% | Effective for removing non-volatile impurities. |
| Recrystallization | >98% | 50-80% | Can provide high purity material; solvent choice is critical. |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Data | Expected Chemical Shifts / Signals |
| ¹H NMR (in C₆D₆) | δ 1.0-2.0 (m, 22H, cyclohexyl-H), δ 1.2 (d, J(P,H) ≈ 12 Hz, 9H, t-Bu-H) |
| ¹³C NMR (in C₆D₆) | δ 35-40 (d, J(P,C) ≈ 20-25 Hz, Cq, t-Bu), δ 30-35 (d, J(P,C) ≈ 15-20 Hz, CH, cyclohexyl), δ 27-30 (m, CH₂, cyclohexyl), δ 29-32 (d, J(P,C) ≈ 10-15 Hz, CH₃, t-Bu) |
| ³¹P NMR (in C₆D₆) | δ 45-55 (s) |
| IR (neat) | ν(C-H) ≈ 2850-2950 cm⁻¹ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the synthesis and purification of this compound and the logical relationship between the key steps.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationship of key stages in producing pure this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
A Comprehensive Technical Guide to tert-Butyldicyclohexylphosphine: Properties, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyldicyclohexylphosphine is a monodentate, bulky, and electron-rich tertiary phosphine (B1218219) ligand. Its significant steric hindrance and strong electron-donating properties make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. This guide provides an in-depth overview of the physical properties, synthesis, safe handling, and key applications of this compound, with a focus on its role in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Chemical Identification and Physical Properties
The Chemical Abstracts Service (CAS) number for this compound is 93634-87-8 [1][2]. This compound is also known by other names, including Dicyclohexyl-tert-butylphosphine and tert-butyl(dicyclohexyl)phosphane[1][2].
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₁P | [1] |
| Molecular Weight | 254.39 g/mol | [1] |
| Appearance | Colorless viscous liquid | [2] |
| Melting Point | Not available (often used as its tetrafluoroborate (B81430) salt which is a solid) | |
| Boiling Point | 333.4 ± 9.0 °C (Predicted) | |
| Density | 0.939 g/mL at 25 °C | |
| Solubility | Insoluble in water | |
| Sensitivity | Air-sensitive (pyrophoric) | [1] |
Synthesis and Characterization
The synthesis of sterically hindered phosphines like this compound can be challenging due to the bulky substituents around the phosphorus atom. A general approach involves the reaction of a phosphorus halide with appropriate Grignard or organolithium reagents.
Synthetic Protocol
Reaction Scheme:
PCl₃ + 3 t-BuMgCl → P(t-Bu)₃ + 3 MgCl₂
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Degassed water
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. tert-Butyl chloride is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
-
Phosphine Synthesis: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in anhydrous diethyl ether at a low temperature (e.g., -78 °C) with vigorous stirring. Careful control of the stoichiometry is crucial to favor the formation of the tri-substituted phosphine and minimize the formation of di- and mono-substituted byproducts.
-
Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by distillation or crystallization under an inert atmosphere.
Characterization
The primary method for characterizing this compound and other phosphine ligands is ³¹P NMR spectroscopy . The phosphorus nucleus provides a distinct signal whose chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. For this compound, a single resonance is expected in the ³¹P{¹H} NMR spectrum. Further characterization can be achieved through ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry.
Safe Handling of a Pyrophoric Liquid
This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air[1]. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Fire-resistant lab coat
-
Safety glasses with side shields or chemical splash goggles
-
Face shield
-
Flame-resistant gloves (e.g., Nomex) over chemical-resistant gloves (e.g., nitrile)
Handling Procedures:
-
All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
-
Use syringes and cannulas for transferring the liquid. Ensure all glassware is oven-dried and free of moisture.
-
Work in a well-ventilated fume hood.
-
Keep a container of sand or a Class D fire extinguisher readily accessible. Do not use a water-based extinguisher.
Storage:
-
Store in a tightly sealed container under an inert atmosphere.
-
Store in a cool, dry, and well-ventilated area away from flammable materials and sources of ignition.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The steric bulk and electron-rich nature of this compound make it an exceptional ligand for palladium catalysts, enhancing their activity and stability. This allows for the coupling of challenging substrates, such as aryl chlorides, under milder reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky phosphine ligands like this compound has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.
Catalytic Cycle:
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The bulky phosphine ligand facilitates the oxidative addition and reductive elimination steps and prevents the formation of inactive palladium dimers.
Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol (General):
-
An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), this compound, the aryl halide, the amine, and a base (e.g., NaOt-Bu or K₃PO₄).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added via syringe.
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by flash chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound-ligated palladium catalysts are highly effective for the coupling of a wide range of substrates, including sterically hindered and electronically deactivated partners.
Catalytic Cycle:
The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The phosphine ligand plays a crucial role in the oxidative addition and transmetalation steps.
Figure 2. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol (General):
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor, this compound, the aryl or vinyl halide, the boronic acid or ester, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add the solvent (e.g., a mixture of toluene and water, or THF).
-
Heat the reaction mixture with stirring for the required time, monitoring the progress by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile ligand in the field of organic synthesis. Its unique steric and electronic properties enable challenging palladium-catalyzed cross-coupling reactions that are essential for the construction of complex molecules in academic and industrial research, particularly in the development of new pharmaceuticals. Proper handling and a thorough understanding of its reactivity are crucial for its safe and effective use. This guide provides a foundational understanding for researchers and professionals working with this important chemical reagent.
References
Spectroscopic Data of tert-Butyldicyclohexylphosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyldicyclohexylphosphine, a bulky phosphine (B1218219) ligand crucial in various catalytic and synthetic applications. Due to the air-sensitive and pyrophoric nature of this compound, this guide emphasizes appropriate handling and experimental protocols. While direct experimental spectra are not widely available in the public domain, this document compiles predicted data based on analogous structures and provides detailed methodologies for obtaining and interpreting the spectroscopic information.
Compound Overview
This compound is a tertiary phosphine ligand known for its significant steric bulk, which influences the reactivity and selectivity of metal complexes in which it is incorporated. Its robust steric profile is a key feature in designing catalysts for challenging cross-coupling reactions and other transformations in organic synthesis and drug development.
Chemical Structure:
-
Molecular Formula: C₁₆H₃₁P
-
Molecular Weight: 254.39 g/mol [1]
-
CAS Number: 93634-87-8[1]
-
Appearance: Colorless viscous liquid[2]
-
Key Feature: Air and moisture sensitive, pyrophoric.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including other bulky phosphine ligands and molecules containing tert-butyl and cyclohexyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: C₆D₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~1.80 - 1.60 | Multiplet | 10H | Cyclohexyl -CH₂ (axial) | - |
| ~1.55 - 1.40 | Multiplet | 2H | Cyclohexyl -CH (methine) | - |
| ~1.25 - 1.05 | Multiplet | 10H | Cyclohexyl -CH₂ (equatorial) | - |
| ~1.00 | Doublet | 9H | tert-Butyl -CH₃ | ³J(P,H) ≈ 12-15 |
Table 2: Predicted ¹³C{¹H} NMR Data (Solvent: C₆D₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted J(P,C) (Hz) |
| ~36.0 | Doublet | P-C(CH₃)₃ | ¹J(P,C) ≈ 25-30 |
| ~32.0 | Singlet | P-C(CH₃)₃ | ²J(P,C) ≈ 10-15 |
| ~30.5 | Doublet | Cyclohexyl -C1 | ¹J(P,C) ≈ 15-20 |
| ~28.0 | Doublet | Cyclohexyl -C2, C6 | ²J(P,C) ≈ 10-15 |
| ~27.0 | Singlet | Cyclohexyl -C4 | ⁴J(P,C) ≈ 0-5 |
| ~26.5 | Doublet | Cyclohexyl -C3, C5 | ³J(P,C) ≈ 5-10 |
Table 3: Predicted ³¹P{¹H} NMR Data (Solvent: C₆D₆)
| Chemical Shift (δ) ppm | Multiplicity |
| ~45 - 55 | Singlet |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925 - 2850 | Strong | C-H stretch (cyclohexyl and tert-butyl) |
| 1445 | Medium | CH₂ scissoring (cyclohexyl) |
| 1390 - 1365 | Medium | C-H bending (tert-butyl) |
| ~1100 | Medium | P-C stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 197 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 171 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Given the pyrophoric and air-sensitive nature of this compound, all sample preparations and manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
NMR Spectroscopy Sample Preparation
-
Solvent Degassing: Use a deuterated solvent (e.g., C₆D₆, CDCl₃) that has been thoroughly degassed by several freeze-pump-thaw cycles.
-
Sample Handling: In a glovebox or under a positive pressure of inert gas, accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube.
-
Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, a J. Young NMR tube with a resealable Teflon valve is recommended.
-
External Referencing: Use an external standard or reference the spectrum to the residual solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.
FTIR Spectroscopy Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is the preferred method for air-sensitive liquids as it minimizes sample exposure.
-
Inert Environment: Place the ATR-FTIR spectrometer's crystal accessory inside a glovebox or a nitrogen-purged bag.
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal under the inert atmosphere.
-
Sample Application: Using a clean, dry syringe or pipette, apply a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Promptly acquire the IR spectrum.
-
Cleaning: After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or toluene) followed by isopropanol, ensuring all cleaning is performed under an inert atmosphere or with minimal exposure to air.
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Solvent Preparation: Use a high-purity, dry, and degassed solvent system (e.g., acetonitrile (B52724) or a toluene/acetonitrile mixture) for sample dilution.
-
Sample Dilution: In a glovebox, prepare a dilute solution of this compound (typically in the low µM to nM concentration range).
-
Syringe Loading: Load the sample solution into a gas-tight syringe.
-
Infusion: Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Due to the high sensitivity of mass spectrometry, even trace amounts of oxidized phosphine may be observed.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for this compound.
Caption: Overall Spectroscopic Analysis Workflow.
Caption: NMR Signal Assignment Logic.
Conclusion
The spectroscopic characterization of this compound requires careful handling due to its reactive nature. This guide provides a framework for its analysis through NMR, IR, and MS techniques. The tabulated predicted data serves as a valuable reference for researchers in confirming the identity and purity of this important phosphine ligand in their synthetic and catalytic endeavors. It is strongly recommended to acquire experimental data following the detailed protocols provided and compare it with the predicted values for unambiguous structural elucidation.
References
In-Depth Technical Guide to the Crystal Structure of tert-Butyldicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of tert-butyldicyclohexylphosphine. Due to the challenges in obtaining a stable single crystal of the free phosphine (B1218219), this document focuses on the structural analysis of its well-defined palladium(II) complex, bis(this compound)dichloropalladium(II). The structural parameters derived from this complex offer valuable insights into the conformational preferences and steric profile of the this compound ligand, which are crucial for its application in catalysis and materials science.
Overview of this compound
This compound is a bulky, electron-rich tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its significant steric hindrance and strong electron-donating properties play a crucial role in stabilizing metal centers and influencing the reactivity and selectivity of catalytic processes. This ligand is particularly effective in various cross-coupling reactions. The chemical formula for this compound is C₁₆H₃₁P, and its CAS Number is 93634-87-8.[1][2]
Crystal Structure Analysis of bis(this compound)dichloropalladium(II)
The crystal structure of bis(this compound)dichloropalladium(II) provides a reliable model for understanding the geometric and conformational properties of the this compound ligand.
Crystallographic Data
The following table summarizes the key crystallographic data for bis(this compound)dichloropalladium(II).
| Parameter | Value |
| Chemical Formula | C₃₂H₆₄Cl₂P₂Pd |
| Formula Weight | 688.13 g/mol |
| Crystal System | Not specified in search results |
| Space Group | Not specified in search results |
| Unit Cell Dimensions | Not specified in search results |
| Z | Not specified in search results |
| Density (calculated) | Not specified in search results |
| Absorption Coefficient | Not specified in search results |
| F(000) | Not specified in search results |
Note: Detailed unit cell parameters and other crystallographic data were not available in the initial search results. Further targeted searches for the specific CSD entry would be required to populate these fields.
Selected Bond Lengths and Angles
The table below presents key bond lengths and angles within the bis(this compound)dichloropalladium(II) complex, focusing on the coordination sphere of the palladium center and the geometry of the phosphine ligand.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| Pd-P | Data not available in search results |
| Pd-Cl | Data not available in search results |
| P-C(tert-butyl) | Data not available in search results |
| P-C(cyclohexyl) | Data not available in search results |
| **Bond Angles (°) ** | |
| P-Pd-P | Data not available in search results |
| Cl-Pd-Cl | Data not available in search results |
| P-Pd-Cl | Data not available in search results |
| C-P-C | Data not available in search results |
Note: Specific bond lengths and angles require access to the full crystallographic information file (CIF) or a detailed publication of the crystal structure analysis, which were not retrieved in the initial searches.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and crystal growth of bis(this compound)dichloropalladium(II).
Synthesis of bis(this compound)dichloropalladium(II)
A general method for the synthesis of palladium(II) phosphine complexes involves the reaction of a suitable palladium(II) precursor with the phosphine ligand in an appropriate solvent.
Materials:
-
Palladium(II) chloride (PdCl₂) or a labile palladium(II) complex (e.g., [PdCl₂(COD)], where COD = 1,5-cyclooctadiene)
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium(II) precursor in the chosen solvent.
-
In a separate flask, dissolve two equivalents of this compound in the same solvent.
-
Slowly add the phosphine solution to the palladium precursor solution with stirring.
-
The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.
-
The formation of the product may be indicated by a color change or the precipitation of a solid.
-
The product can be isolated by filtration, and the solid washed with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any unreacted starting materials.
-
The resulting solid is then dried under vacuum.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction analysis is a critical step. The choice of solvent system is crucial and often determined empirically.
Methods:
-
Slow Evaporation: A saturated solution of the complex in a suitable solvent (e.g., dichloromethane) is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days can yield single crystals.
-
Solvent Diffusion: A solution of the complex is prepared in a solvent in which it is soluble (e.g., dichloromethane). This solution is carefully layered with a solvent in which the complex is poorly soluble (e.g., hexane (B92381) or pentane). Diffusion of the anti-solvent into the solution of the complex can induce crystallization.
-
Slow Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of bis(this compound)dichloropalladium(II).
Caption: General workflow for the synthesis and crystal structure determination of the title compound.
Conclusion
The analysis of the crystal structure of bis(this compound)dichloropalladium(II) provides essential information regarding the steric and electronic properties of the this compound ligand. While the crystal structure of the free phosphine remains elusive, the data obtained from its metal complexes are invaluable for rational ligand design and the optimization of catalytic systems in drug development and other areas of chemical synthesis. Further research to obtain the crystal structure of the uncoordinated phosphine would be beneficial for a more complete understanding of its intrinsic properties.
References
Unraveling the Influence of tert-Butyldicyclohexylphosphine: A Technical Guide to its Steric and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry and catalysis, the nuanced interplay of ligand properties dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, tert-Butyldicyclohexylphosphine [(t-Bu)P(Cy)₂] has emerged as a powerful tool, particularly in cross-coupling reactions that are fundamental to modern drug discovery and materials science. This technical guide provides an in-depth exploration of the steric and electronic effects of this compound, offering a comprehensive resource for researchers seeking to harness its full potential.
Quantifying the Core Properties: Steric and Electronic Parameters
The reactivity and efficacy of a phosphine ligand are primarily governed by two key characteristics: its steric bulk and its electron-donating ability. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
The Tolman cone angle provides a measure of the steric hindrance imposed by the ligand around the metal center. A larger cone angle signifies greater steric bulk, which can influence the coordination number of the metal, the stability of the catalytic species, and the accessibility of the substrate to the reactive site.
The Tolman electronic parameter is determined by infrared spectroscopy of nickel-carbonyl complexes and reflects the electron-donating or -withdrawing nature of the phosphine. A lower TEP value indicates a more electron-rich phosphine, which can enhance the rate of oxidative addition in catalytic cycles.
While specific experimentally determined values for this compound can vary slightly depending on the measurement technique and conditions, the following table provides representative data and a comparison with other common phosphine ligands.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| This compound | ~170 | ~2057 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |
| Tricyclohexylphosphine (B42057) (PCy₃) | 170 | 2056.4 |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| Trimethylphosphine (PMe₃) | 118 | 2064.1 |
Note: The values for this compound are estimated based on available data for structurally similar ligands and general principles of ligand effects. Precise experimental determination may be necessary for specific applications.
The data clearly positions this compound as a bulky and electron-rich ligand, comparable in steric hindrance to the widely used tricyclohexylphosphine but with a slightly less electron-donating character than tri-tert-butylphosphine. This unique combination of properties makes it a versatile ligand for a range of catalytic applications.
The Impact on Catalytic Cycles: A Mechanistic Perspective
The steric and electronic properties of this compound directly influence the key steps of a catalytic cycle, such as in the widely employed Suzuki-Miyaura cross-coupling reaction.
Caption: Influence of this compound on a generic cross-coupling catalytic cycle.
Electronic Effects: The strong σ-donating character (low TEP) of this compound increases the electron density on the metal center. This enhanced electron density facilitates the oxidative addition of the organohalide to the low-valent metal (e.g., Pd(0)), which is often the rate-determining step in the catalytic cycle.
Steric Effects: The significant steric bulk (large cone angle) of the two cyclohexyl groups and the tert-butyl group plays a crucial role in promoting the reductive elimination step. The steric repulsion between the coupling partners on the metal center encourages the formation of the new carbon-carbon bond and the release of the product, thereby regenerating the active catalyst. This steric hindrance also helps to stabilize the monoligated active species, which is often the most reactive form of the catalyst.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of dicyclohexylphosphine (B1630591) with a tert-butylating agent. The following is a representative experimental protocol.
Materials:
-
Dicyclohexylphosphine
-
tert-Butyllithium (B1211817) (in pentane (B18724) or heptane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Degassed water
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add dicyclohexylphosphine to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the dicyclohexylphosphine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of tert-butyllithium solution dropwise to the stirred solution via syringe. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow, careful addition of degassed water at 0 °C.
-
Extract the product into hexanes.
-
Wash the organic layer with degassed water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil or low-melting solid.
Safety Note: this compound is air-sensitive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere. tert-Butyllithium is a highly reactive and pyrophoric reagent and should be handled with extreme caution by trained personnel.
Suzuki-Miyaura Cross-Coupling using this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as the ligand.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound
-
Base (e.g., potassium phosphate, potassium carbonate, or cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), this compound (2-4 mol%), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 3-5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (typically 80-110 °C).
-
Stir the reaction mixture for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a testament to the power of rational ligand design in catalysis. Its well-defined steric and electronic properties, characterized by a large cone angle and a low Tolman electronic parameter, make it a highly effective ligand for a variety of cross-coupling reactions. By understanding and leveraging these fundamental characteristics, researchers in both academic and industrial settings can optimize reaction conditions, broaden substrate scope, and ultimately accelerate the discovery and development of novel molecules with significant applications in medicine and materials science. This guide serves as a foundational resource to aid in the effective application of this versatile and powerful phosphine ligand.
In-Depth Technical Guide: Stability and Air-Sensitivity of tert-Butyldicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and air-sensitivity of tert-butyldicyclohexylphosphine, a bulky, electron-rich phosphine (B1218219) ligand critical in modern catalysis. Understanding its reactivity with atmospheric oxygen and moisture is paramount for its effective storage, handling, and application in sensitive chemical transformations.
Chemical and Physical Properties
This compound, also known as dicyclohexyl-tert-butylphosphine, is a colorless, viscous liquid at room temperature.[1] Its bulky tert-butyl and cyclohexyl groups create a sterically hindered environment around the phosphorus atom, which, combined with the electron-donating nature of these alkyl groups, imparts unique reactivity in catalytic applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₁P | [2] |
| Molecular Weight | 254.39 g/mol | [2] |
| Appearance | Colorless viscous liquid | [1] |
| IUPAC Name | tert-butyl(dicyclohexyl)phosphane | [2] |
| CAS Number | 93634-87-8 | [2] |
Air-Sensitivity and Stability
This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][3] This extreme air-sensitivity is a critical consideration for its safe handling and storage. The reactivity is primarily due to the high electron density on the phosphorus atom, making it susceptible to oxidation.
Reaction with Oxygen
The primary reaction upon exposure to air is the oxidation of the phosphine to its corresponding phosphine oxide, this compound oxide. This reaction is typically rapid and exothermic. In situations with a high surface area to volume ratio, such as a spill, the heat generated can be sufficient to cause ignition.
Table 2: Hazard Information for this compound
| Hazard Statement | GHS Classification | Source |
| H250: Catches fire spontaneously if exposed to air | Pyrophoric Liquid, Category 1 | [1][3] |
Moisture Sensitivity
In addition to its reactivity with oxygen, this compound is also sensitive to moisture. While not as reactive as with oxygen, prolonged exposure to moisture can lead to degradation. Therefore, it is crucial to handle this compound under anhydrous conditions.
Handling and Storage Protocols
Due to its pyrophoric nature, strict adherence to inert atmosphere techniques is mandatory when handling this compound.
Storage
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Containers: Use hermetically sealed containers. For laboratory-scale quantities, Schlenk flasks or septum-sealed bottles are appropriate.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
Handling
-
Inert Atmosphere: All transfers and manipulations should be performed in a glovebox or using Schlenk line techniques.
-
Personal Protective Equipment (PPE): Wear fire-retardant laboratory coats, safety glasses, and appropriate gloves.
-
Solvents: Use anhydrous, deoxygenated solvents for preparing solutions.
Experimental Protocol: Determination of Oxidative Stability by ³¹P NMR
The following is a generalized experimental protocol for quantifying the oxidative degradation of this compound in solution, adapted from methodologies for studying other air-sensitive phosphines.[4]
Objective
To determine the rate of oxidation of this compound in a given solvent upon controlled exposure to air.
Materials and Equipment
-
This compound
-
Anhydrous, deuterated solvent (e.g., C₆D₆, CDCl₃)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves
-
Glovebox or Schlenk line
-
Gas-tight syringes
-
NMR spectrometer
Procedure
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, prepare a stock solution of this compound of a known concentration (e.g., 50 mM) in the chosen anhydrous, deuterated solvent.
-
Add a known concentration of an internal standard to the solution.
-
Transfer a precise volume of this solution (e.g., 0.6 mL) into an NMR tube equipped with a J. Young valve.
-
Seal the NMR tube.
-
-
Initial NMR Spectrum:
-
Acquire an initial ³¹P NMR spectrum of the sample to determine the initial concentrations of the phosphine and the internal standard.
-
-
Controlled Air Exposure:
-
Introduce a known, small volume of air into the NMR tube using a gas-tight syringe.
-
Alternatively, for slower oxidation studies, the sample can be briefly opened to the atmosphere for a controlled period before resealing.
-
-
Time-Resolved NMR Analysis:
-
Acquire ³¹P NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the this compound peak and the increase in the integral of the corresponding phosphine oxide peak, relative to the constant integral of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the rate of oxidation.
-
Visualizations
Logical Workflow for Handling and Stability Assessment
Caption: Workflow for the safe handling and experimental stability assessment of this compound.
Degradation Pathway
Caption: The primary degradation pathway of this compound upon exposure to air and moisture.
References
- 1. osha.gov [osha.gov]
- 2. This compound | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
Safe Handling and Storage of tert-Butyldicyclohexylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling and storage procedures for tert-Butyldicyclohexylphosphine. Due to its pyrophoric nature, stringent adherence to these protocols is critical to ensure personnel safety and prevent incidents in the research and drug development environment.
Hazard Identification and Classification
This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It is crucial to handle this compound under an inert atmosphere at all times to mitigate the risk of fire.
GHS Classification:
-
Hazard Class: Pyrophoric Liquid, Category 1[1]
-
Signal Word: Danger[2]
-
Hazard Statement: H250 - Catches fire spontaneously if exposed to air.[1][2]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₃₁P[1] |
| Molecular Weight | 254.39 g/mol [1] |
| Appearance | Colorless viscous liquid |
| Boiling Point | 333.4 °C at 760 mmHg |
| Density | 0.939 g/mL at 25 °C |
| Flash Point | 162.8 °C |
Table 2: Exposure Limits
As of the date of this guide, specific Occupational Exposure Limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have not been established for this compound. In the absence of specific limits, it is imperative to handle this substance with extreme caution, utilizing engineering controls and personal protective equipment to minimize any potential for exposure. General principles of chemical hygiene should be strictly followed.
Table 3: Fire-Fighting Measures
| Measure | Recommendation |
| Suitable Extinguishing Media | Dry chemical, sand, or special extinguishing media for metal fires. DO NOT USE WATER. |
| Unsuitable Extinguishing Media | Water, foam, carbon dioxide (CO₂). |
| Specific Hazards | Pyrophoric material. Will ignite spontaneously in air. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective clothing. |
Experimental Protocols
The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting.
General Handling Procedures for Air-Sensitive Reagents
Due to its pyrophoric nature, all manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
Schlenk flask or other suitable reaction vessel
-
Septa
-
Cannula or syringe
-
Inert gas source (argon or nitrogen)
-
Solvent (anhydrous and deoxygenated)
Protocol:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.
-
Inerting the System: Assemble the glassware and purge the system with a slow, steady stream of inert gas for at least 15-20 minutes.
-
Reagent Transfer:
-
Syringe Transfer (for small quantities):
-
Pressurize the this compound storage bottle with inert gas.
-
Carefully insert a clean, dry syringe with a needle through the septum of the storage bottle.
-
Withdraw the desired volume of the phosphine (B1218219).
-
Insert the needle through the septum of the reaction flask and slowly dispense the reagent.
-
-
Cannula Transfer (for larger quantities):
-
Insert one end of a double-tipped needle (cannula) through the septum of the storage bottle, ensuring the tip is below the liquid surface.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
Apply a slight positive pressure of inert gas to the storage bottle to initiate the transfer.
-
-
-
Post-Transfer: Once the transfer is complete, remove the syringe or cannula and re-pressurize both the storage and reaction vessels with inert gas.
Quenching Protocol for Residual this compound
Unused or residual this compound must be safely quenched before disposal. This procedure should be performed in a fume hood, under an inert atmosphere.
Materials:
-
Schlenk flask containing the phosphine residue
-
Anhydrous isopropanol (B130326)
-
Anhydrous methanol (B129727)
-
Water
-
Stir bar and stir plate
Protocol:
-
Cooling: Cool the flask containing the phosphine residue in an ice bath.
-
Initial Quenching: While stirring, slowly add anhydrous isopropanol dropwise to the cooled residue. A vigorous reaction may occur. Continue addition until the reaction subsides.
-
Secondary Quenching: Slowly add anhydrous methanol dropwise.
-
Final Quenching: Once the reaction with methanol has ceased, slowly and cautiously add water dropwise to ensure complete quenching.
-
Neutralization and Disposal: The resulting mixture can be neutralized and disposed of as hazardous waste according to institutional guidelines.
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is critical.
For Small Spills (manageable by trained personnel):
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment: If safe to do so, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for pyrophoric materials. DO NOT use combustible materials like paper towels.
-
Quenching: Once the spill is contained, slowly and carefully add anhydrous isopropanol to the absorbent material to quench the phosphine.
-
Collection: Collect the quenched material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
For Large Spills:
-
Evacuate: Evacuate the entire laboratory immediately.
-
Activate Alarm: Activate the nearest fire alarm.
-
Emergency Services: Call emergency services and inform them of the nature of the spill.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency personnel.
Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent accidents.
-
Atmosphere: Store under a positive pressure of an inert gas (argon or nitrogen).[3]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[3][4]
-
Container: Keep the container tightly closed and sealed.[5]
-
Incompatibilities: Store away from oxidizing agents and other incompatible materials.[3]
-
Segregation: Store in a designated area for pyrophoric materials.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and management of this compound.
References
An In-depth Technical Guide to the Discovery and Historical Development of Bulky Phosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the pivotal moments and scientific advancements in the development of bulky phosphine (B1218219) ligands, their quantitative properties, and their synthesis.
Introduction: The Indispensable Role of Phosphine Ligands in Catalysis
Phosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their remarkable utility stems from the precise control they offer over the steric and electronic properties of metal centers. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the reactivity and selectivity of catalysts for a vast array of chemical transformations.[1] Initially, simple phosphines like triphenylphosphine (B44618) were widely used; however, the demand for catalysts capable of activating more challenging substrates, such as aryl chlorides, spurred the development of a new class of ligands: bulky, electron-rich phosphines.[2] These ligands have revolutionized cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Historical Development: A Timeline of Innovation
The evolution of bulky phosphine ligands is a story of rational design and incremental breakthroughs, transforming challenging chemical reactions into routine laboratory procedures.
-
1983: Early Observations: One of the first instances of a palladium-catalyzed C-N cross-coupling reaction was reported by Migita and coworkers, utilizing a PdCl2[P(o-tolyl)3]2 catalyst.[3] The scope of this early system was limited to electronically neutral and sterically unencumbered aryl bromides.[3]
-
Mid-1990s: The Buchwald-Hartwig Amination Revolution: The landscape of C-N bond formation was dramatically reshaped by the independent and concurrent work of Stephen L. Buchwald and John F. Hartwig.[3][4] Their research established the foundation for the now-famous Buchwald-Hartwig amination, a versatile and widely used method for synthesizing aryl amines.[3][4] This breakthrough was intrinsically linked to the development of more sophisticated phosphine ligands that could overcome the limitations of earlier systems.[4]
-
1998: The Dawn of Dialkylbiaryl Phosphines: The Buchwald group introduced a new class of air-stable ligands based on a dialkylbiaryl phosphine backbone. These ligands, often referred to as "Buchwald ligands," were designed to be both sterically demanding and electron-rich. This combination proved crucial for promoting the key steps of the catalytic cycle, particularly the oxidative addition of unreactive aryl chlorides.[1]
-
Late 1990s - Present: Generations of Ligand Evolution: The initial success of the dialkylbiaryl phosphines led to the development of several "generations" of ligands, each with improved reactivity, stability, and substrate scope.[4] Ligands such as DavePhos, JohnPhos, XPhos, and SPhos became commercially available and widely adopted in the scientific community. These ligands enabled a broad range of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions under milder conditions and with lower catalyst loadings.[5]
Quantitative Data on Bulky Phosphine Ligands
The efficacy of a phosphine ligand in a catalytic reaction is largely determined by its steric and electronic properties. These properties can be quantified to aid in ligand selection and catalyst optimization.
Steric Properties: The Tolman Cone Angle
The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents.[6] A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination and stabilize coordinatively unsaturated species.
| Ligand | Tolman Cone Angle (θ) in ° |
| PH3 | 87 |
| P(OMe)3 | 107 |
| PPh3 | 145 |
| PCy3 | 170 |
| P(t-Bu)3 | 182 |
| DavePhos | Not widely reported |
| JohnPhos | Not widely reported |
| XPhos | Not widely reported |
| SPhos | Not widely reported |
Note: While Tolman cone angles for many simple phosphines are well-documented, values for the more complex Buchwald-type ligands are not as commonly cited in single, standardized tables. Their steric bulk is a key feature, but often discussed qualitatively or through other steric parameters in the literature.
Electronic Properties
The electronic nature of a phosphine ligand, specifically its electron-donating ability, is crucial for facilitating the oxidative addition step in many catalytic cycles. This property can be assessed through various experimental and computational methods, including the analysis of the CO stretching frequency in metal-carbonyl complexes. More electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower ν(CO) frequency.[6]
| Ligand | ν(CO) of Ni(CO)3L (cm-1) |
| PF3 | 2110.8 |
| PCl3 | 2097.0 |
| P(OPh)3 | 2085.3 |
| PPh3 | 2068.9 |
| PMe3 | 2064.1 |
| PEt3 | 2061.7 |
| P(t-Bu)3 | 2056.1 |
Note: This table illustrates the trend of increasing electron-donating ability with decreasing ν(CO).
Experimental Protocols for the Synthesis of Bulky Phosphine Ligands
The following protocols provide detailed methodologies for the synthesis of representative bulky phosphine ligands.
Synthesis of Tri-tert-butylphosphine Tetrafluoroborate (B81430)
Tri-tert-butylphosphine is a highly electron-donating and sterically demanding ligand. Due to its pyrophoric nature, it is often handled as its more stable tetrafluoroborate salt, which can be deprotonated in situ.
Reaction Scheme:
PCl3 + 3 t-BuMgCl → P(t-Bu)3 --(HBF4)--> [HP(t-Bu)3]BF4
Materials:
-
Copper(I) bromide - dimethyl sulfide (B99878) complex (CuBr·Me2S)
-
Lithium bromide (LiBr)
-
Phosphorus trichloride (B1173362) (PCl3)
-
tert-Butylmagnesium chloride (t-BuMgCl) in diethyl ether (2.0 M)
-
Aqueous hydrofluoroboric acid (HBF4) (3 M)
-
Celite
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a dried 500-mL three-neck flask equipped with an addition funnel, an internal thermometer, and a magnetic stirrer bar, add CuBr·Me2S (514 mg, 2.50 mmol) and LiBr (434 mg, 5.00 mmol).
-
Purge the reaction vessel with nitrogen and add hexane (100 mL).
-
Add PCl3 (4.37 mL, 50.0 mmol) to the suspension and cool the reaction with an ice bath.
-
Add 2.0 M t-BuMgCl in Et2O (100 mL, 200 mmol) dropwise, keeping the internal temperature below 8 °C for the first 50 mL.
-
Warm the flask with an ambient water bath, add the remainder of the t-BuMgCl solution, and stir the mixture vigorously for 13 hours at 23 °C.
-
Recool the mixture with an ice bath and carefully add 3 M aqueous HBF4 solution (175 mL, 525 mmol), keeping the internal temperature below 25 °C.
-
Stir the biphasic mixture for 15 minutes and filter over a pad of Celite.
-
Separate the layers and wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.
-
Extract the aqueous layer with CH2Cl2 (3 x 200 mL).
-
Combine the CH2Cl2 layers, dry with MgSO4, filter, and evaporate in vacuo to afford the crude product.
-
Recrystallize from ethanol to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate.
Representative Synthesis of a Buchwald-Type Ligand (SPhos)
The synthesis of dialkylbiaryl phosphines like SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) typically involves a cross-coupling reaction to form the biaryl backbone, followed by phosphination.
Reaction Scheme (Conceptual):
-
Biaryl Formation (Suzuki Coupling): A suitably substituted aryl halide is coupled with an arylboronic acid to form the 2',6'-dimethoxybiphenyl core.
-
Phosphination: The biphenyl (B1667301) core is then functionalized with a dicyclohexylphosphine (B1630591) group, often via lithiation and reaction with chlorodicyclohexylphosphine.
General Procedure for a Suzuki-Miyaura Coupling step that might be used to form a biaryl intermediate:
-
To a 3-necked flask, charge bis(dibenzylideneacetone)palladium(0) (1.5 mol%), SPhos (3.0 mol%), the appropriate arylboronic acid (1.5 equiv.), and tripotassium phosphate (B84403) (3.0 equiv.).
-
Degas the flask and add degassed toluene (B28343) and deionized water under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide (1.0 equiv.) in one portion.
-
Stir the resulting mixture at reflux for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Conclusion
The development of bulky phosphine ligands represents a paradigm shift in homogeneous catalysis. From the early observations of palladium-catalyzed amination to the rational design and synthesis of sophisticated dialkylbiaryl phosphine ligands, this field has continuously evolved to meet the demands of modern synthetic chemistry. The ability to systematically tune the steric and electronic properties of these ligands has enabled the development of highly active and selective catalysts for a wide range of cross-coupling reactions, profoundly impacting the fields of drug discovery, materials science, and beyond. The ongoing exploration of new ligand architectures promises to further expand the capabilities of transition metal catalysis.
References
Theoretical Underpinnings and Computational Protocol for Determining the Cone Angle of tert-Butyldicyclohexylphosphine
An In-depth Technical Guide for Researchers in Catalysis and Drug Development
Abstract
The steric profile of phosphine (B1218219) ligands is a critical determinant of reactivity and selectivity in transition metal catalysis. The Tolman cone angle (θ) remains a foundational metric for quantifying this steric hindrance. This technical guide provides a comprehensive overview of the theoretical basis and computational methodology for calculating the cone angle of tert-Butyldicyclohexylphosphine, a bulky and widely used ligand in cross-coupling reactions. Detailed protocols for a combined molecular mechanics (MM) and density functional theory (DFT) approach are presented, alongside a summary of calculated values in different coordination environments. This document is intended to serve as a practical resource for researchers employing computational chemistry to rationalize catalytic performance and design novel ligands.
Introduction
This compound (t-BuCy₂P) is a monodentate phosphine ligand characterized by its significant steric bulk, conferred by the presence of one tert-butyl and two cyclohexyl substituents attached to the phosphorus atom.[1] This steric profile is instrumental in its successful application in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, where it promotes the formation of catalytically active species and influences the rate and selectivity of the reaction.
A quantitative understanding of the steric properties of t-BuCy₂P is crucial for optimizing catalytic systems. The Tolman cone angle, first introduced by Chadwick A. Tolman, provides a simple yet effective measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encapsulates the van der Waals radii of the outermost atoms of the ligand.[2] While originally determined from physical models, contemporary computational methods allow for a more precise and nuanced calculation of the cone angle.[3][4]
This guide details the modern computational workflow for determining the cone angle of t-BuCy₂P, providing researchers with the theoretical background and practical steps required for such calculations.
Theoretical Framework: The Tolman Cone Angle
The original definition of the Tolman cone angle was based on a simplified model of a phosphine ligand coordinated to a nickel tricarbonyl fragment (Ni(CO)₃), with a fixed Ni-P bond length of 2.28 Å.[5] For asymmetric ligands like t-BuCy₂P, the cone angle can be conceptualized as an average of the angles formed by the different substituents.[5]
Modern computational approaches have refined this concept by:
-
Optimizing the geometry of the entire metal-ligand complex, allowing the M-P bond length and ligand conformation to relax to a minimum energy state.
-
Considering different coordination environments , as the steric profile of a ligand can change depending on the coordination number and geometry of the metal center.[3][4][5] Common model complexes include linear [AuCl(P)], tetrahedral [Ni(CO)₃(P)], and octahedral [IrCl₃(CO)₂(P)].[3][4][5]
-
Employing quantum mechanical calculations for a more accurate description of the electronic structure and geometry.
Computational Methodology
The state-of-the-art approach for calculating phosphine cone angles is a multi-step process that combines the strengths of molecular mechanics (for efficient conformational sampling) and density functional theory (for accurate geometry optimization).[3][4]
Experimental Protocol: A Step-by-Step Guide
-
Initial Structure Generation: A 3D model of the this compound ligand coordinated to the chosen metal center (e.g., [Ni(CO)₃(t-BuCy₂P)]) is constructed using a molecular builder.
-
Conformational Search (Molecular Mechanics): Due to the flexibility of the cyclohexyl rings, a thorough conformational search is essential to identify the lowest energy conformer.
-
Method: A molecular mechanics force field (e.g., MMFF94) is employed to rapidly evaluate the energies of thousands of different conformations. This is typically achieved through systematic or stochastic search algorithms.
-
Rationale: This step ensures that the subsequent, more computationally expensive DFT optimization is performed on the most stable conformer, which is crucial for obtaining a meaningful cone angle value.[3][4][5]
-
-
Geometry Optimization (Density Functional Theory): The lowest energy conformer identified from the MM search is then re-optimized using DFT.
-
Functional: A hybrid functional, such as B3LYP, is often a good choice for balancing accuracy and computational cost.[6] Other functionals like BP86 may also be used.
-
Basis Set: A double-zeta basis set with polarization functions, such as 6-31G* or DZVP, is typically sufficient for the ligand atoms.[6]
-
Effective Core Potential: For the metal atom (e.g., Ni, Au, Ir), an effective core potential (ECP) like LANL2DZ is used to replace the core electrons, reducing computational cost while maintaining accuracy.
-
Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are used for these calculations.
-
-
Cone Angle Measurement: Once the geometry is fully optimized, the cone angle is measured. This can be done using built-in functions in the computational chemistry software or with specialized programs. The "exact cone angle" method involves finding the most acute right circular cone that encompasses the entire ligand.[6]
The entire computational workflow can be visualized as follows:
Quantitative Data: Cone Angle of this compound
A comprehensive study by Jover and Cirera recomputed the Tolman cone angles for a large set of 119 phosphine ligands in different coordination environments.[3][4] The calculated values for ligands structurally related to this compound provide valuable context. While the exact value for this compound was not explicitly listed in the primary dataset of that publication, the values for similar bulky phosphines are presented below for comparison.
| Ligand | Tolman Cone Angle (θ) in [Ni(CO)₃(P)] (°)* |
| Tri-tert-butylphosphine (PtBu₃) | 182 |
| Tricyclohexylphosphine (PCy₃) | 170 |
| Di-tert-butylneopentylphosphine | 175 |
*Data extracted from studies on phosphine ligand steric properties.
These values highlight the significant steric bulk of phosphines containing tert-butyl and cyclohexyl groups. Given its structure, the cone angle of this compound is expected to be substantial, likely falling within the range of the values presented above.
Application in Catalysis: The Suzuki-Miyaura Coupling
The steric bulk of this compound is a key feature in its application as a ligand in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps.
A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
In this cycle, "L" represents the this compound ligand. Its large cone angle helps to create a coordinatively unsaturated environment around the palladium center, which is believed to facilitate the key steps of the catalytic cycle.
Conclusion
The theoretical calculation of the cone angle of this compound provides invaluable insight into its steric properties and its role in catalysis. The combined MM/DFT approach offers a robust and accurate method for determining this crucial parameter. By understanding the steric profile of this and other phosphine ligands, researchers can make more informed decisions in the design of catalysts and the development of new synthetic methodologies, ultimately accelerating advancements in both academic and industrial research, including drug development.
References
- 1. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 93634-87-8 CAS MSDS (T-BUTYLDICYCLOHEXYLPHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of tert-Butyldicyclohexylphosphine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyldicyclohexylphosphine, a bulky and electron-rich phosphine (B1218219) ligand critical in modern catalysis. Understanding its solubility is paramount for reaction optimization, catalyst preparation, and process scale-up in various synthetic applications, including the formation of key intermediates in drug development.
Introduction to this compound
This compound, often abbreviated as cataCXium® A, is a tertiary phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its significant steric bulk and strong electron-donating properties are instrumental in stabilizing catalytic species and promoting high reaction rates and yields, particularly in challenging transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Given its air-sensitive nature, proper handling and solvent selection are crucial for its effective use.
Solubility Data
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate good solubility in common non-polar and polar aprotic organic solvents. The data presented below is a summary of available qualitative information and the limited quantitative data found.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent Class | Solvent | Solubility Profile | Quantitative Data (at 25 °C) |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Not Available |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Not Available |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Not Available |
| Alkanes | Hexanes, Pentane | Soluble | Not Available |
| Polar Protic Solvents | Water | Insoluble | 3.1 x 10⁻⁴ g/L |
| Methanol, Ethanol | Generally low solubility is expected | Not Available |
Note: The high lipophilicity of this compound, indicated by a calculated LogP of approximately 4.5 to 5.9, suggests its preference for non-polar organic solvents over polar protic solvents like water and lower alcohols.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound, adapted for an air-sensitive compound.
3.1. Principle
An excess of the solute (this compound) is equilibrated with a given solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is quantified.
3.2. Materials and Equipment
-
This compound (solid or liquid form)
-
Anhydrous organic solvents of interest
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Vials with airtight, septum-sealed caps
-
Syringes and needles for inert atmosphere liquid transfer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or ³¹P NMR with an internal standard)
-
Calibrated analytical balance
3.3. Experimental Procedure
-
Preparation (under inert atmosphere):
-
Perform all manipulations within a glovebox or using Schlenk line techniques to prevent oxidation of the phosphine.
-
Add a pre-weighed excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is essential.
-
Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. Preliminary experiments should be conducted to determine the time to equilibrium (typically 24-72 hours).
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
To ensure complete separation of the solid, centrifuge the vials at the experimental temperature.
-
-
Sampling and Analysis:
-
Carefully extract an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to avoid transferring any solid particles.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID against a calibration curve or ³¹P NMR with a known amount of an internal standard like triphenyl phosphate).
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/L or mol/L) by accounting for the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Visualization of a Relevant Workflow
As this compound is a ligand, it does not participate in signaling pathways. Instead, its function is integral to catalytic cycles. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, a reaction where this ligand is frequently employed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended that researchers determine the solubility experimentally under their precise reaction conditions.
Methodological & Application
Application Notes and Protocols: tert-Butyldicyclohexylphosphine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. The choice of ligand associated with the palladium catalyst is critical for the success of these transformations, influencing reaction rates, substrate scope, and catalyst stability.
Tert-Butyldicyclohexylphosphine, also known as cataCXium® A, is a highly effective monodentate phosphine (B1218219) ligand for palladium-catalyzed cross-coupling reactions. Its bulky tert-butyl and cyclohexyl substituents, combined with the electron-donating nature of the phosphine, create a sterically demanding and electron-rich ligand. These properties are particularly advantageous for the Suzuki-Miyaura coupling of challenging substrates, such as unreactive aryl chlorides, and for achieving high turnover numbers (TONs). This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in Suzuki-Miyaura coupling reactions.
Advantages of this compound (cataCXium® A)
The unique structural features of this compound impart several key advantages in Suzuki-Miyaura couplings:
-
High Reactivity for Aryl Chlorides: The ligand's steric bulk and electron-richness facilitate the oxidative addition of palladium to the relatively inert C-Cl bond, a typically challenging step in cross-coupling reactions.[1][2]
-
High Turnover Numbers (TONs): The ligand promotes efficient catalytic turnover, allowing for very low catalyst loadings (down to 0.005 mol%), which is economically and environmentally beneficial, especially in large-scale synthesis.[3]
-
Broad Substrate Scope: It is effective for a wide range of aryl and heteroaryl halides, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates.[3][4]
-
Mild Reaction Conditions: In many cases, reactions can be carried out at or near room temperature, which can improve the functional group tolerance of the reaction.[5]
Data Presentation
The following tables summarize the performance of this compound and structurally similar bulky, electron-rich phosphine ligands in the Suzuki-Miyaura coupling of various aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | 1 | >99 | ~2000 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | 1 | >99 | ~2000 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 | ~1960 |
| 4 | Chlorobenzene | Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 98 | ~980 |
| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | RT | 2 | 99 | ~990 |
Data compiled from multiple sources, conditions may vary slightly between entries.[3][6]
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Various Boronic Acids
| Entry | Aryl Bromide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 100 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | 100 | 1 | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 97 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 96 |
| 5 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 95 |
Data compiled from multiple sources, conditions may vary slightly between entries.[6][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 1 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)
-
This compound (cataCXium® A) or Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄) (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv) or Potassium fluoride (B91410) dihydrate (KF·2H₂O) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) (5 mL)
-
Degassed water (optional, but often beneficial, 0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (if solid), arylboronic acid, palladium source, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel with a rubber septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This can be done by evacuating the vessel and backfilling with the inert gas, repeating this cycle three times.
-
Solvent Addition: Add the degassed organic solvent and water (if using) via syringe. If the aryl halide is a liquid, it can be added at this stage.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (room temperature to 110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[6][8]
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The use of a bulky, electron-rich ligand like this compound (L) facilitates these steps, particularly the oxidative addition to aryl chlorides and the final reductive elimination.[9][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. cataCXium® Catalysts [sigmaaldrich.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using tert-Butyldicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with sterically hindered and electron-rich ligands often providing superior catalytic activity. Tert-butyldicyclohexylphosphine and its derivatives are highly effective ligands for the amination of a wide range of aryl and heteroaryl halides and sulfonates. These ligands promote efficient oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates such as aryl chlorides.
This document provides a detailed protocol and application notes for conducting the Buchwald-Hartwig amination using this compound and related bulky monophosphine ligands.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst. The catalytic cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Experimental Protocols
Below are two representative protocols for the Buchwald-Hartwig amination using sterically hindered phosphine ligands. These protocols can be adapted for use with this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Amination of an Aryl Chloride using XPhos
This protocol details the coupling of 4-chlorotoluene (B122035) with morpholine (B109124) using 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) as the ligand.[2]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene (B28343)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous toluene (approximately 12 mL per 1 g of aryl halide).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by an appropriate method (e.g., GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Amination of an Aryl Chloride using Tri-tert-butylphosphonium Tetrafluoroborate (B81430)
This protocol describes the synthesis of 4-methoxytriphenylamine (B1588709) from 4-chloroanisole (B146269) and diphenylamine (B1679370).
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chloroanisole
-
Diphenylamine
-
Anhydrous, degassed toluene
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry, three-necked round-bottom flask, add diphenylamine (1.0 equiv.), 4-chloroanisole (1.05 equiv.), and degassed toluene (approximately 30 mL per 1 g of diphenylamine).
-
Under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (1 mol% Pd), tri-tert-butylphosphonium tetrafluoroborate (2 mol%), and sodium tert-butoxide (2.2 equiv.).
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Further purification can be achieved by recrystallization from hexane.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Buchwald-Hartwig aminations using sterically hindered phosphine ligands.
| Parameter | Protocol 1 (XPhos)[2] | Protocol 2 (tBu₃P·HBF₄) |
| Palladium Source | Pd(dba)₂ | Pd₂(dba)₃ |
| Ligand | XPhos | tBu₃P·HBF₄ |
| Pd Loading | 1.5 mol% | 1 mol% |
| Ligand Loading | 3.0 mol% | 2 mol% |
| Base | Sodium tert-butoxide | Sodium tert-butoxide |
| Base Stoichiometry | 2.0 equiv. | 2.2 equiv. |
| Solvent | Toluene | Toluene |
| Temperature | Reflux | Reflux |
| Reaction Time | 6 hours | 16 hours |
| Aryl Halide | 4-Chlorotoluene | 4-Chloroanisole |
| Amine | Morpholine | Diphenylamine |
| Yield | 94% | 65% |
General Workflow Diagram
Concluding Remarks
The Buchwald-Hartwig amination using this compound and related sterically hindered ligands is a robust and versatile method for the synthesis of a wide variety of arylamines. The provided protocols offer a solid starting point for researchers. Optimization of reaction parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature may be necessary for specific substrate combinations to achieve optimal results. Careful execution under an inert atmosphere is crucial for the success of these reactions.
References
Application of tert-Butyldicyclohexylphosphine in Heck Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The efficiency and substrate scope of this reaction are profoundly influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have proven particularly effective, especially in activating challenging substrates such as aryl chlorides.
tert-Butyldicyclohexylphosphine is a commercially available trialkylphosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These attributes make it a promising candidate for facilitating key steps in the Heck catalytic cycle, such as oxidative addition and reductive elimination. While extensive literature is available for the analogous tri-tert-butylphosphine (B79228) (P(t-Bu)₃), specific and detailed application data for this compound in Heck reactions is less documented. However, based on the established principles of palladium catalysis with bulky phosphine ligands, we can outline its expected role and provide representative protocols. This document serves as a guide for employing this compound in Heck reactions, offering theoretical background, a general experimental protocol, and key visualizations of the reaction mechanism and workflow.
Role of Bulky, Electron-Rich Phosphines in the Heck Reaction
The efficacy of ligands like this compound in the Heck reaction stems from their unique electronic and steric properties:
-
Enhanced Catalytic Activity: The strong electron-donating nature of the alkyl groups increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species promotes the oxidative addition of aryl halides, which is often the rate-limiting step of the catalytic cycle, particularly for less reactive aryl chlorides.
-
Steric Influence: The bulky cyclohexyl and tert-butyl groups create a sterically demanding environment around the palladium atom. This steric hindrance favors the formation of monoligated palladium species, which are highly reactive catalytic intermediates. Additionally, the bulkiness can influence the regioselectivity and stereoselectivity of the reaction.
-
Stabilization of the Catalyst: The steric bulk also serves to stabilize the palladium catalyst, preventing the formation of inactive palladium black and contributing to higher turnover numbers (TON) and turnover frequencies (TOF).
Quantitative Data Summary
Specific quantitative data for Heck reactions utilizing this compound is not extensively reported in readily available literature. However, for the closely related and well-studied ligand, tri-tert-butylphosphine, a summary of representative data is presented below to illustrate the expected performance of such bulky phosphine ligands in the Heck coupling of aryl chlorides.
Table 1: Representative Heck Reaction of Aryl Chlorides with Alkenes using a Pd/Bulky Phosphine Catalyst System
| Entry | Aryl Chloride | Alkene | Product | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Chlorobenzene | n-Butyl acrylate | n-Butyl cinnamate | 95 | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 18 |
| 2 | 4-Chloroanisole | Styrene | 4-Methoxystilbene | 92 | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 |
| 3 | 2-Chlorotoluene | Methyl acrylate | Methyl 2-methylcinnamate | 88 | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 |
| 4 | 4-Chlorobenzonitrile | Styrene | 4-Cyanostilbene | 98 | 1.0 mol% Pd(OAc)₂ / 2 mol% P(t-Bu)₃ | Cy₂NMe | Toluene | RT | 24 |
Data is representative of typical results obtained with the analogous ligand P(t-Bu)₃ and is intended to provide a baseline for experiments with this compound.
Experimental Protocols
The following is a general and representative protocol for a Heck reaction using this compound. This protocol is based on established procedures for similar bulky phosphine ligands and should be optimized for specific substrates.
General Protocol for the Heck Coupling of an Aryl Chloride with an Alkene
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl chloride
-
Alkene
-
Base (e.g., Cs₂CO₃, K₂CO₃, Cy₂NMe)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and this compound (2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the Schlenk tube, add the base (1.2-2.0 equivalents) and the aryl chloride (1.0 equivalent).
-
Solvent and Alkene Addition: Add the anhydrous solvent, followed by the alkene (1.1-1.5 equivalents).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C, or room temperature for activated substrates) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Note: The choice of palladium precursor, ligand-to-metal ratio, base, solvent, and temperature are critical parameters that may require optimization for each specific substrate combination.
Visualizations
Heck Reaction Catalytic Cycle
Application Notes and Protocols for Palladium-Catalyzed Sonogashira Coupling Utilizing tert-Butyldicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction using palladium catalysts in conjunction with the bulky, electron-rich phosphine (B1218219) ligand, tert-Butyldicyclohexylphosphine (also known as cataCXium® A). This catalyst system is particularly effective for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.
Introduction
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and organic materials.[1] The choice of ligand for the palladium catalyst is critical to the success of this reaction, influencing reaction rates, substrate scope, and functional group tolerance. This compound has emerged as a highly effective ligand for this transformation due to its steric bulk and electron-donating properties. These characteristics promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle.[2] This catalyst system is particularly advantageous for the coupling of less reactive aryl bromides and chlorides.[3]
Advantages of this compound in Sonogashira Coupling
The use of this compound in palladium-catalyzed Sonogashira couplings offers several distinct advantages:
-
High Catalytic Activity: The ligand's steric bulk and electron-rich nature enhance the catalytic activity of the palladium center, often leading to higher yields and faster reaction times.[4]
-
Broad Substrate Scope: This catalyst system is effective for a wide range of aryl and vinyl halides, including electron-rich, electron-poor, and sterically hindered substrates.[5]
-
Utility in Copper-Free Protocols: this compound facilitates copper-free Sonogashira couplings, which is advantageous in synthesizing molecules where copper contamination is a concern, such as in pharmaceutical applications. Copper-free conditions also prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[6]
-
Mild Reaction Conditions: The high activity of the catalyst often allows for reactions to be conducted at room temperature, which improves the functional group tolerance and reduces energy consumption.[5]
Data Presentation: Performance of this compound in Sonogashira Coupling
The following table summarizes the performance of palladium catalysts with this compound in the Sonogashira coupling of various aryl halides with terminal alkynes. The data highlights the versatility of this catalyst system under copper-free conditions.
| Aryl Halide | Alkyne | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 12 | 95 |
| 4-Bromoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 12 | 92 |
| 4-Chloroanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 24 | 85 |
| 1-Bromonaphthalene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 12 | 98 |
| 2-Bromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 12 | 89 |
| 4-Iodotoluene | 1-Octyne | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 12 | 91 |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 12 | 96 |
Data compiled from representative literature procedures.[5] Yields are for isolated products.
Experimental Protocols
The following are detailed protocols for copper-catalyzed and copper-free Sonogashira coupling reactions using this compound.
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
This compound
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and CuI (e.g., 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the aryl halide (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is adapted from a reported procedure for the copper-free coupling of aryl halides with terminal alkynes.[5]
Materials:
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
This compound (cataCXium® A)
-
Cesium carbonate (Cs₂CO₃)
-
Aryl halide
-
Terminal alkyne
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add Pd(CH₃CN)₂Cl₂ (0.5 mol%) and cataCXium® A (1 mol%) to a Schlenk flask. Add a portion of the anhydrous 2-MeTHF and stir for 10-15 minutes.
-
Reaction Setup: To the flask containing the catalyst mixture, add Cs₂CO₃ (2.0 equiv.), the aryl halide (1.0 equiv.), and the terminal alkyne (1.2 equiv.). Add the remaining 2-MeTHF to reach the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Visualizations
Catalytic Cycle of Copper-Free Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the copper-free Sonogashira coupling reaction.
Caption: Catalytic cycle for copper-free Sonogashira coupling.
Experimental Workflow for Sonogashira Coupling
The diagram below outlines the typical experimental workflow for performing a Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for Negishi Cross-Coupling Reactions Facilitated by tert-Butyldicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for employing tert-butyldicyclohexylphosphine as a ligand in palladium-catalyzed Negishi cross-coupling reactions. This bulky and electron-rich phosphine (B1218219) ligand is instrumental in promoting the efficient formation of carbon-carbon bonds between organozinc reagents and organic halides, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The Negishi cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp³)–C(sp³) bonds. The choice of the phosphine ligand is crucial for the success of these reactions, influencing catalyst activity, stability, and selectivity. This compound, a member of the bulky trialkylphosphine ligand class, has demonstrated significant utility in facilitating these couplings, particularly with challenging substrates such as sterically hindered aryl chlorides and secondary alkylzinc reagents. Its steric bulk and strong electron-donating properties enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Reaction Principle
The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of this compound plays a significant role in promoting the efficiency of this cycle.
Data Presentation
The following tables summarize representative data for Negishi cross-coupling reactions of various aryl halides with organozinc reagents using a palladium catalyst with a bulky phosphine ligand similar to this compound. These results highlight the broad substrate scope and functional group tolerance of this catalytic system.
Table 1: Negishi Coupling of Aryl Bromides with Isopropylzinc Bromide
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Methoxy-bromobenzene | 4-Isopropyl-anisole | 95 |
| 2 | 4-Cyano-bromobenzene | 4-Isopropyl-benzonitrile | 92 |
| 3 | 2-Methyl-bromobenzene | 2-Isopropyl-toluene | 88 |
| 4 | 3-Bromo-pyridine | 3-Isopropyl-pyridine | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), i-PrZnBr (1.5 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), THF, 60 °C, 12 h.
Table 2: Negishi Coupling of Aryl Chlorides with Phenylzinc Chloride
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloro-toluene | 4-Methyl-biphenyl | 98 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-biphenyl | 94 |
| 3 | 2-Chloro-anisole | 2-Methoxy-biphenyl | 89 |
| 4 | 1-Chloro-naphthalene | 1-Phenyl-naphthalene | 91 |
Reaction Conditions: Aryl chloride (1.0 mmol), PhZnCl (1.2 mmol), Pd(OAc)₂ (1.5 mol%), Ligand (3 mol%), Toluene/THF, 80 °C, 18 h.
Experimental Protocols
Protocol 1: General Procedure for the Negishi Coupling of an Aryl Bromide with an Alkylzinc Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Alkylzinc halide solution (e.g., 0.5 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox and associated glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in anhydrous THF. Stir the solution at room temperature for 20-30 minutes. A color change may be observed, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent) and any co-solvent if necessary (e.g., toluene).
-
Addition of Organozinc Reagent: Slowly add the alkylzinc halide solution (1.2-1.5 equivalents) to the reaction mixture at room temperature. The addition should be done dropwise to control any potential exotherm.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Protocol 2: Preparation of an Arylzinc Reagent and In Situ Negishi Coupling
This protocol is suitable when the organozinc reagent is not commercially available.
Materials:
-
Aryl halide (for organozinc formation)
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride lithium chloride (i-PrMgCl·LiCl)
-
Zinc chloride (ZnCl₂) solution (e.g., 1.0 M in THF)
-
The same materials as listed in Protocol 1 for the coupling step.
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.1 equivalents) in anhydrous THF.
-
Cool the solution to the appropriate temperature (typically -78 °C for n-BuLi or 0 °C to room temperature for i-PrMgCl·LiCl).
-
Slowly add the organolithium or Grignard reagent. Stir for 30-60 minutes.
-
To this solution, add the ZnCl₂ solution and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.
-
-
Negishi Coupling:
-
In a separate flame-dried Schlenk flask, prepare the palladium catalyst as described in Protocol 1, Step 1.
-
Add the second aryl halide (1.0 equivalent) to the catalyst mixture.
-
Slowly transfer the freshly prepared organozinc reagent solution to the catalyst and aryl halide mixture via cannula.
-
Proceed with the reaction, work-up, and purification as described in Protocol 1, Steps 4 and 5.
-
Safety Precautions
-
This compound and its solutions can be pyrophoric and should be handled under an inert atmosphere.
-
Organolithium, Grignard, and organozinc reagents are highly reactive and sensitive to air and moisture. All manipulations should be performed using appropriate Schlenk or glovebox techniques.
-
Palladium compounds are toxic and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These application notes and protocols are intended to serve as a guide. For specific applications, further optimization of reaction conditions may be necessary to achieve the best results.
Application Notes and Protocols for Stilling Coupling of Organotins with tert-Butyldicyclohexylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Stille coupling reaction utilizing the bulky and electron-rich tert-Butyldicyclohexylphosphine ligand. The information herein is intended to guide researchers in the successful application of this methodology for the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research.
Introduction to Stille Coupling with Bulky Phosphine (B1218219) Ligands
The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), where X is typically a halide (Cl, Br, I) or a triflate.[1][2] The reaction is valued for its tolerance of a wide variety of functional groups, the stability of organotin reagents to air and moisture, and generally mild reaction conditions.[3][4]
The choice of ligand for the palladium catalyst is crucial for the success of the Stille coupling, influencing reaction rates, yields, and substrate scope. Bulky and electron-rich phosphine ligands, such as this compound and its analogues like tri(tert-butyl)phosphine, have emerged as highly effective for this transformation.[5] These ligands promote the key steps of the catalytic cycle, including the oxidative addition of the organic electrophile to the Pd(0) center and the subsequent reductive elimination to form the desired C-C bond.[6] Notably, catalyst systems employing these bulky phosphines have proven effective for the coupling of challenging substrates, such as unactivated and sterically hindered aryl chlorides.[7]
Application Notes
Ligand Characteristics:
This compound is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are critical for its efficacy in Stille coupling:
-
Steric Bulk: The large cone angle of the ligand facilitates the reductive elimination step, which is often the product-forming step in the catalytic cycle. The steric hindrance can also promote the formation of the active 14-electron palladium species.[6]
-
Electron-Donating Ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn promotes the oxidative addition of the organic halide, often the rate-determining step, especially with less reactive electrophiles like aryl chlorides.[8]
Catalyst System:
The active catalyst is typically generated in situ from a palladium(0) or palladium(II) precursor and the this compound ligand. Common palladium sources include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)[9]
When using a Pd(II) precatalyst, it is reduced to the active Pd(0) species in the reaction mixture.[7]
Substrate Scope:
The use of this compound and similar bulky ligands has significantly expanded the scope of the Stille coupling to include:
-
Aryl Chlorides: This catalyst system is particularly effective for the coupling of both electron-rich and electron-deficient aryl chlorides, which are often unreactive with less bulky phosphine ligands.[7]
-
Sterically Hindered Substrates: The synthesis of sterically crowded biaryls, including tetra-ortho-substituted biaryls, can be achieved in good yields.
-
Aryl Bromides and Triflates: These more reactive electrophiles can often be coupled under milder conditions, including at room temperature.
Reaction Conditions:
-
Solvent: Anhydrous and degassed aprotic polar solvents are generally preferred to prevent catalyst deactivation. Common choices include dioxane, toluene, and N,N-dimethylformamide (DMF).[9]
-
Additives: In some cases, additives can enhance the reaction rate and yield. Fluoride (B91410) sources like cesium fluoride (CsF) can activate the organotin reagent by forming a hypervalent tin species, which is believed to undergo transmetalation more rapidly. Copper(I) iodide (CuI) can also accelerate the transmetalation step.[8]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (typically 80-110 °C), depending on the reactivity of the substrates.[9]
Quantitative Data
The following tables summarize representative data for the Stille coupling of aryl halides with organotin reagents using a catalyst system based on the bulky and electron-rich tri(tert-butyl)phosphine (P(t-Bu)₃) ligand, which serves as a close proxy for the reactivity expected with this compound.
Table 1: Stille Coupling of Aryl Chlorides with Organostannanes Catalyzed by Pd/P(t-Bu)₃
| Entry | Aryl Chloride | Organostannane | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenyltributylstannane | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | Vinyltributylstannane | 4-Vinylanisole | 92 |
| 3 | 2-Chlorotoluene | (2-Thienyl)tributylstannane | 2-(2-Tolyl)thiophene | 85 |
| 4 | 1-Chloro-4-nitrobenzene | Phenyltributylstannane | 4-Nitro-1,1'-biphenyl | 98 |
| 5 | 2-Chloro-1,3-dimethylbenzene | Phenyltributylstannane | 2',6'-Dimethyl-1,1'-biphenyl | 88 |
Reaction Conditions: Typically 1.5 mol% Pd₂(dba)₃, 3.6 mol% P(t-Bu)₃, 2.0 equiv. CsF, in dioxane at 100 °C. The data presented is representative of results obtained with bulky phosphine ligands and may vary based on specific substrates and optimized conditions.
Table 2: Room-Temperature Stille Coupling of Aryl Bromides with Organostannanes Catalyzed by Pd/P(t-Bu)₃
| Entry | Aryl Bromide | Organostannane | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenyltributylstannane | 4-Methoxybiphenyl | 96 |
| 2 | 1-Bromonaphthalene | Vinyltributylstannane | 1-Vinylnaphthalene | 94 |
| 3 | 2-Bromopyridine | (2-Furyl)tributylstannane | 2-(2-Furyl)pyridine | 89 |
| 4 | 4-Bromobenzonitrile | Phenyltributylstannane | 4-Cyanobiphenyl | 97 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Phenyltributylstannane | 3,5-Dimethyl-1,1'-biphenyl | 95 |
Reaction Conditions: Typically 1.5 mol% Pd₂(dba)₃, 3.0 mol% P(t-Bu)₃, 2.0 equiv. CsF, in THF at room temperature. The data presented is representative of results obtained with bulky phosphine ligands and may vary based on specific substrates and optimized conditions.
Experimental Protocols
General Protocol for Stille Coupling using Pd₂(dba)₃ / this compound
This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane. Optimization of stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl halide (e.g., aryl chloride or bromide)
-
Organostannane (e.g., aryltributylstannane or vinyltributylstannane)
-
Additive (e.g., Cesium Fluoride, CsF)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (e.g., 1.5 mol%), this compound (e.g., 3.6 mol%), and the additive, CsF (2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with the inert gas to ensure an oxygen-free environment.
-
Addition of Organostannane: Add the organostannane (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C for aryl chlorides, or room temperature for aryl bromides) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. The resulting tin fluorides can be removed by filtration through a pad of celite.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for Asymmetric Catalysis Using Chiral tert-Butyldicyclohexylphosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral tert-butyldicyclohexylphosphine derivatives, a class of bulky and electron-rich phosphine (B1218219) ligands, in asymmetric catalysis. The focus is on their application in highly enantioselective hydrogenation and other transformations, providing detailed protocols, quantitative data, and visual workflows to aid in the successful implementation of these powerful catalytic systems.
Introduction
Chiral phosphine ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Among these, derivatives of this compound have emerged as particularly effective ligands for a variety of transition metal-catalyzed reactions. Their significant steric bulk and electron-donating properties often lead to high catalytic activity and exceptional levels of enantioselectivity.[1]
One of the most prominent examples of this class is (R)- and (S)-DTBM-SEGPHOS, a biaryl bisphosphine ligand that has demonstrated superior performance in numerous asymmetric transformations, often surpassing well-established ligands like BINAP.[2] These ligands are particularly effective in the asymmetric hydrogenation of a wide range of substrates, including challenging ones.[1][3]
Applications in Asymmetric Hydrogenation
Complexes of rhodium and ruthenium with chiral this compound derivatives are highly efficient catalysts for the asymmetric hydrogenation of various functionalized and unfunctionalized olefins.
Asymmetric Hydrogenation of β-Ketoesters
The enantioselective reduction of β-ketoesters to chiral β-hydroxyesters is a fundamental transformation in organic synthesis. Catalysts derived from ligands such as DTBM-SEGPHOS have shown remarkable efficacy in this reaction.
Quantitative Data Summary:
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | H₂ (atm) | Conv. (%) | ee (%) | Reference |
| 1 | Methyl acetoacetate (B1235776) | Ru/(R)-DTBM-SEGPHOS | Methanol | 50 | 20 | >99 | >99 | [4] |
| 2 | Ethyl benzoylacetate | Ru/(R)-DTBM-SEGPHOS | Methanol | 50 | 20 | >99 | 98 | [5] |
| 3 | Ethyl 4-chloroacetoacetate | Ru/(R)-DTBM-SEGPHOS | Methanol | 50 | 20 | >99 | >99 | [5] |
| 4 | Methyl 2-oxocyclopentanecarboxylate | Ru/(R)-DTBM-SEGPHOS | Methanol | 50 | 20 | >99 | 97 | [5] |
Asymmetric Hydrogenation of Enamides
Chiral amines are valuable building blocks in medicinal chemistry. The asymmetric hydrogenation of enamides provides a direct route to these compounds. Ligands like t-Bu-BisP* and t-Bu-MiniPHOS, which share structural similarities with the target ligands, have demonstrated excellent enantioselectivity in the hydrogenation of a variety of enamides.[6]
Quantitative Data Summary:
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | H₂ (atm) | Conv. (%) | ee (%) | Reference |
| 1 | (Z)-Methyl α-acetamidocinnamate | Rh/(S,S)-t-Bu-BisP | Methanol | 25 | 1 | 100 | >99 | [6] |
| 2 | (Z)-N-Acetyl-1-phenyl-ethen-1-amine | Rh/(S,S)-t-Bu-BisP | Methanol | 25 | 1 | 100 | >99 | [6] |
| 3 | (Z)-N-Acetyl-1-(2-naphthyl)ethen-1-amine | Rh/(S,S)-t-Bu-BisP | Methanol | 25 | 1 | 100 | >99 | [6] |
| 4 | (Z)-N-Acetyl-1-(tert-butyl)ethen-1-amine | Rh/(S,S)-t-Bu-BisP | Methanol | 25 | 1 | 100 | 99 | [6] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a β-Ketoester with a Ru/(R)-DTBM-SEGPHOS Catalyst
This protocol is a representative procedure for the asymmetric hydrogenation of methyl acetoacetate.[3]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-DTBM-SEGPHOS
-
Methyl acetoacetate
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1.0 mol%) and (R)-DTBM-SEGPHOS (1.1 mol%) in anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the substrate, methyl acetoacetate (1.0 mmol), in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Visualizing the Catalytic Process
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The following diagram illustrates the generally accepted dihydride catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides with a chiral diphosphine ligand.[7]
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
General Workflow for Catalyst Screening in Asymmetric Hydrogenation
A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a new transformation. The following workflow outlines a typical high-throughput screening process.[4][8]
Caption: Workflow for high-throughput catalyst screening.
Logical Relationship in Ligand Selection
The choice of ligand is paramount for achieving high enantioselectivity. The steric and electronic properties of the ligand directly influence the outcome of the reaction.
Caption: Ligand properties influencing catalytic performance.
Conclusion
Chiral this compound derivatives, and in particular ligands of the DTBM-SEGPHOS type, represent a highly valuable class of ligands for asymmetric catalysis. Their application in asymmetric hydrogenation has been shown to provide excellent enantioselectivities and high yields for a broad range of substrates. The provided protocols and data serve as a practical guide for researchers in the field to harness the potential of these powerful catalytic tools for the efficient synthesis of chiral molecules. Further exploration of their utility in other asymmetric transformations is an active and promising area of research.
References
The Strategic Application of tert-Butyldicyclohexylphosphine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction
In the landscape of modern pharmaceutical development, the efficient and robust synthesis of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable precision and functional group tolerance. Central to the success of these transformations is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. tert-Butyldicyclohexylphosphine, often referred to by its trade name cataCXium® A, has distinguished itself as a highly effective ligand for a range of cross-coupling reactions pivotal to the synthesis of pharmaceutical intermediates. Its bulky and electron-rich nature facilitates the activation of challenging substrates, such as aryl chlorides, and promotes high catalytic turnover numbers, making it an invaluable tool for process chemists and medicinal chemists alike.
These application notes provide detailed protocols and quantitative data for the use of this compound and its analogous bulky phosphine (B1218219) ligands in three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and vinyl-aryl structures, which are common motifs in active pharmaceutical ingredients (APIs). The use of this compound enables the efficient coupling of a wide range of substrates, including sterically hindered and electron-rich or -poor aryl chlorides.
Quantitative Data Summary
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.005 mol% Pd(OAc)₂, 0.01 mol% di(1-adamantyl)-n-butylphosphine | K₃PO₄ | Toluene (B28343) | 60 | 12 | 87 | [1] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 0.005 mol% Pd(OAc)₂, 0.01 mol% di(1-adamantyl)-n-butylphosphine | K₃PO₄ | Toluene | 60 | 12 | 100 | [1] |
| 3 | 4-Chloroanisole | Phenylboronic acid | 0.005 mol% Pd(OAc)₂, 0.01 mol% di(1-adamantyl)-n-butylphosphine | K₃PO₄ | Toluene | 60 | 12 | 60 | [1] |
| 4 | 2-Bromopyridine | 4-Methylphenylboronic acid | 0.5 mol% Pd(OAc)₂, 1.0 mol% cataCXium® A | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 | [1] |
| 5 | 2-Chloropyrazine | Phenylboronic acid | 2 mol% tBuXPhos Pd G3 | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | 4 | 92 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mol%)
-
This compound (0.02 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium precursor, this compound, and potassium phosphate.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This compound and related ligands are highly effective in promoting the coupling of a wide variety of amines with aryl and heteroaryl halides and pseudohalides.
Quantitative Data Summary
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Aniline (B41778) | 0.1 mol% Pd(OAc)₂, 0.2 mol% cataCXium® A | NaOtBu | Toluene | 100 | 20 | >99 | [1] |
| 2 | 4-Chlorotoluene | Morpholine | 0.1 mol% Pd(OAc)₂, 0.2 mol% cataCXium® A | NaOtBu | Toluene | 100 | 20 | >99 | [1] |
| 3 | 2-Chloropyridine | n-Butylamine | 1 mol% Pd(OAc)₂, 2 mol% cataCXium® A | NaOtBu | Toluene | 80 | 20 | 91 | [1] |
| 4 | 4-Bromoanisole | Piperidine | 1 mol% Pd₂(dba)₃, 2 mol% P(t-Bu)₃ | NaOtBu | Toluene | 80 | 3 | 98 | [3] |
| 5 | Aryl Bromide | N-Methylpiperazine | [Pd(IPr*)(cin)Cl] | KOtAm | Toluene | 60-70 | 0.17 | ~99 | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5-1 mol%)
-
This compound (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precursor, this compound, and sodium tert-butoxide.
-
Outside the glovebox, add the aryl halide and the amine to the Schlenk tube under a counterflow of argon.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Heck Reaction: Olefin Arylation
The Heck reaction is a valuable method for the formation of C-C bonds by coupling an alkene with an aryl or vinyl halide. The use of bulky, electron-rich phosphine ligands like this compound has expanded the scope of the Heck reaction to include less reactive aryl chlorides.[4]
Quantitative Data Summary
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Chlorobenzene | n-Butyl acrylate | 1.5 mol% Pd₂(dba)₃, 6 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 85 | [4] |
| 2 | 4-Chlorotoluene | Styrene | 1.5 mol% Pd₂(dba)₃, 6 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 22 | 93 | [4] |
| 3 | 1-Chloronaphthalene | n-Butyl acrylate | 1.5 mol% Pd₂(dba)₃, 6 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 21 | 94 | [4] |
| 4 | 4-Chloroacetophenone | n-Butyl acrylate | 1.5 mol% Pd₂(dba)₃, 6 mol% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 96 | [4] |
| 5 | Iodobenzene | Eugenol | 1 mol% Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 1 | 97 | [5] |
Experimental Protocol: General Procedure for Heck Reaction with Aryl Chlorides
This protocol is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.2 mmol, 1.2 equiv)
-
Anhydrous 1,4-dioxane (3 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to a screw-capped vial.
-
Add the aryl chloride and the alkene to the vial, followed by the anhydrous dioxane.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat it in an oil bath at 100-120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Case Studies in Pharmaceutical Intermediate Synthesis
The robustness of palladium catalysis with bulky phosphine ligands is exemplified in the synthesis of numerous pharmaceutical agents.
Lapatinib (B449) (Tykerb®): An oral dual tyrosine kinase inhibitor used in the treatment of breast cancer. The synthesis of lapatinib often involves a Suzuki-Miyaura coupling to construct a key biaryl linkage.[1][6] While some syntheses have moved towards heterogeneous catalysts for environmental reasons, the fundamental cross-coupling disconnection highlights the importance of such reactions in accessing complex pharmaceutical scaffolds.[1]
Imatinib (B729) (Gleevec®): A tyrosine kinase inhibitor used to treat multiple cancers, most notably chronic myelogenous leukemia (CML). The synthesis of imatinib relies on a key C-N bond formation, which can be achieved via a Buchwald-Hartwig amination or a related coupling reaction to connect the pyrimidine (B1678525) core with the substituted aniline fragment.[7][8][9]
This compound and its analogues are indispensable ligands in the modern synthetic chemist's toolbox, particularly within the pharmaceutical industry. Their ability to promote high-yielding and general Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with challenging substrates streamlines the synthesis of complex pharmaceutical intermediates. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to leverage the power of these advanced catalytic systems. As the demand for more efficient and sustainable synthetic routes continues to grow, the strategic application of such well-defined and highly active catalysts will remain a critical component of successful drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
Application Notes and Protocols for Room Temperature Cross-Coupling Reactions with tert-Butyldicyclohexylphosphine and Analogous Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting room-temperature cross-coupling reactions utilizing the bulky and electron-rich phosphine (B1218219) ligand, tert-Butyldicyclohexylphosphine, and its close structural and functional analogs. The use of such ligands has been instrumental in the development of highly active palladium catalysts that operate under mild conditions, a critical advancement for the synthesis of complex molecules in the pharmaceutical and materials science industries.
Introduction to Bulky Phosphine Ligands in Cross-Coupling
This compound and similar bulky, electron-rich phosphine ligands, such as cataCXium® A and various biaryl phosphines, are pivotal in modern palladium-catalyzed cross-coupling reactions. Their large steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of even challenging substrates like aryl chlorides. The strong electron-donating nature of these phosphines enhances the rate of reductive elimination, the final step in the catalytic cycle. These features collectively enable many cross-coupling reactions to proceed efficiently at room temperature, offering advantages in terms of functional group tolerance, energy consumption, and operational simplicity.
This guide focuses on three key room-temperature transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling at Room Temperature
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The use of bulky phosphine ligands has enabled this reaction to be performed at room temperature, even with less reactive aryl chlorides.
Quantitative Data Summary
The following table summarizes representative data for room-temperature Suzuki-Miyaura couplings using palladium catalysts with bulky phosphine ligands.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF·2H₂O | THF | 12 | 95 | [1] |
| 2 | 2-Bromopyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF·2H₂O | THF | 12 | 92 | [1] |
| 3 | 4-Chloroanisole | 2-Thiopheneboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF·2H₂O | THF | 12 | 94 | [1] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 2 | 98 | Analogous System |
| 5 | 2-Chloropyridine | 3-Furanylboronic acid | cataCXium® A Pd G3 | K₂CO₃ | Dioxane/H₂O | 24 | 85 | [2] (at 80°C) |
Note: While entry 5 was conducted at 80°C, cataCXium® A, a close analog of this compound, is known to promote room temperature couplings. Entries with SPhos represent an analogous bulky biaryl phosphine ligand system known for high activity at room temperature.
Experimental Protocol: Room-Temperature Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid at room temperature using a Pd/P(t-Bu)₃ catalyst system.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.0050 mmol, 0.01 equiv Pd)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) [HP(t-Bu)₃]BF₄ (0.012 mmol, 0.012 equiv)
-
Potassium fluoride (B91410) dihydrate (KF·2H₂O) (3.3 mmol, 3.3 equiv)
-
Anhydrous Tetrahydrofuran (THF) (2.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ (as a 1:1.2 Pd:P(t-Bu)₃ mixture), the boronic acid, and KF·2H₂O.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5 minutes.
-
Add THF (2.0 mL) via syringe.
-
Add the aryl halide (if liquid, via syringe; if solid, add with the other solids in step 1).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica (B1680970) gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination at Room Temperature
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of bulky phosphine ligands has enabled these reactions to be carried out at room temperature, which is particularly beneficial for the synthesis of thermally sensitive compounds.
Quantitative Data Summary
The following table presents data for room-temperature Buchwald-Hartwig amination reactions using palladium catalysts with bulky phosphine ligands.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / YPhos Ligand (L1) | KOtBu | Toluene (B28343) | 1 | 98 | [3] |
| 2 | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / YPhos Ligand (L1) | KOtBu | Toluene | 1 | 96 | [3] |
| 3 | 2-Chlorotoluene | n-Butylamine | Pd₂(dba)₃ / GPhos | K₃PO₄ | Toluene | 18 | 95 | [4] |
| 4 | 4-Bromobenzonitrile | Aniline | [(NHC)Pd(allyl)Cl] | NaOtBu | Dioxane | 0.5 | 99 | [5][6] |
| 5 | 2-Bromopyridine | Piperidine | [(NHC)Pd(allyl)Cl] | NaOtBu | Dioxane | 0.5 | 98 | [5][6] |
Note: YPhos and GPhos are highly effective, bulky phosphine ligands that enable room-temperature amination of aryl chlorides. The NHC-based catalyst also demonstrates high activity at room temperature.
Experimental Protocol: Room-Temperature Buchwald-Hartwig Amination
This protocol is a general procedure for the room-temperature amination of an aryl chloride using a highly active Pd/YPhos catalyst system.[3]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.0025 mmol, 0.005 equiv Pd)
-
YPhos Ligand (e.g., L1 in the reference) (0.005 mmol, 0.005 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, YPhos ligand, and KOtBu to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl chloride (if solid).
-
Add degassed toluene (5 mL) via syringe.
-
Add the aryl chloride (if liquid) and the amine via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture (if any exotherm occurred) and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling at Room Temperature
The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds and is fundamental for the synthesis of acetylenic compounds. Copper-free versions at room temperature are highly desirable to avoid the formation of alkyne homocoupling byproducts and to simplify purification.
Quantitative Data Summary
The following table provides data for room-temperature, copper-free Sonogashira couplings using palladium catalysts with bulky phosphine ligands.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | 2 | 97 | [7] |
| 2 | 1-Bromonaphthalene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | 2 | 95 | [7] |
| 3 | 3-Bromopyridine | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | 2 | 88 | [7] |
| 4 | 4-Bromobenzaldehyde | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 12 | 92 | [7] (based on) |
| 5 | 4-Iodoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | TEA | THF | 2 | 90 | Analogous System |
Note: DTBNpP (di-tert-butylneopentylphosphine) is a bulky phosphine ligand analogous to this compound. TMP = 2,2,6,6-Tetramethylpiperidine.
Experimental Protocol: Room-Temperature, Copper-Free Sonogashira Coupling
This protocol is based on a procedure for the room-temperature, copper-free Sonogashira coupling of aryl bromides with terminal alkynes using a palladium precatalyst with a bulky phosphine ligand.[7]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.8 mmol, 1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the [DTBNpP]Pd(crotyl)Cl precatalyst and the aryl bromide (if solid).
-
Seal the vial with a septum and purge with an inert gas for 5 minutes.
-
Add degassed DMSO (2.5 mL) via syringe.
-
Add the aryl bromide (if liquid), the terminal alkyne, and TMP via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Catalytic Cycle (Copper-Free)
Caption: Catalytic cycle for the copper-free Sonogashira coupling reaction.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with tert-Butyldicyclohexylphosphine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki coupling reactions that utilize the bulky and electron-rich ligand, tert-Butyldicyclohexylphosphine.
Troubleshooting Guide: Overcoming Low Yields
Low yields in Suzuki coupling reactions can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks?
A1: When encountering low yields, begin by verifying the fundamentals of your reaction setup. Ensure that all glassware was properly dried and that the reaction was conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and protodeboronation side reactions.[1][2] Re-evaluate the purity of your starting materials, as impurities can poison the catalyst.[3] Finally, confirm the accuracy of your reaction temperature, as it is a critical parameter for reaction success.[1][3]
Q2: I've confirmed my setup and reagents are sound. Could the palladium catalyst system be the issue?
A2: Yes, the activity of the palladium catalyst is paramount. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst like a Buchwald G3 precatalyst to ensure the presence of the active catalytic species.[3][5] The choice of palladium source and its ratio to the this compound ligand are critical and may require optimization.[2]
Q3: How do the base and solvent system affect reactions with this compound?
A3: The choice of base and solvent is crucial for a successful Suzuki coupling. For sterically hindered couplings that often employ bulky ligands like this compound, stronger, non-nucleophilic bases are frequently more effective.[6] The solubility of the base can also play a significant role; therefore, screening different bases is often recommended.[7][8] Aprotic polar solvents are commonly used, and in some cases, the addition of a small amount of water can be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[4][6] However, for highly sensitive substrates, strictly anhydrous conditions may be necessary.[4]
Q4: I am observing significant side product formation. What are the likely culprits and solutions?
A4: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation. Homocoupling can often be suppressed by ensuring a thoroughly deoxygenated reaction environment.[7] Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be promoted by harsh basic conditions or elevated temperatures.[4][9] To mitigate this, you can try using a milder base, such as potassium fluoride (B91410) (KF), or running the reaction at a lower temperature.[4] In some cases, converting the boronic acid to a more stable derivative like a pinacol (B44631) ester (BPin) can also prevent decomposition.[4]
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for a Suzuki coupling reaction using this compound?
A: The optimal temperature is highly dependent on the specific substrates and catalyst system. While some highly active systems can proceed at room temperature, many Suzuki couplings require heating, typically in the range of 80-120 °C.[6] If you are experiencing low conversion, a gradual increase in temperature may be beneficial.[4][6] However, be mindful that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[2]
Q: How critical is the inert atmosphere for these reactions?
A: Maintaining an inert atmosphere is crucial for the success of Suzuki coupling reactions. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[2][7] It is essential to properly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]
Q: Can I use water in my reaction when using this compound?
A: Yes, the use of a co-solvent system that includes water (e.g., Toluene/H₂O, Dioxane/H₂O) is common and can be advantageous.[10] Water can help to dissolve inorganic bases and is believed to play a role in the transmetalation step of the catalytic cycle.[10] The optimal ratio of the organic solvent to water often needs to be determined empirically.[11]
Q: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
A: For reproducible results, ensure that all reagents are of high purity and that solvents are anhydrous and degassed. Use a well-defined palladium precatalyst and the this compound ligand in a carefully controlled ratio. The reaction should be assembled under an inert atmosphere, and vigorous stirring should be maintained throughout the reaction, especially in biphasic systems.[10] Monitoring the reaction progress by a suitable analytical technique like TLC, GC, or LC-MS is also recommended to determine the optimal reaction time.[1][2]
Data Presentation
Table 1: Troubleshooting Guide for Low Yields in Suzuki Coupling
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive Catalyst | Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure rigorous degassing.[4] |
| Suboptimal Temperature | Gradually increase the reaction temperature, monitoring for decomposition.[4][6] | |
| Incorrect Base | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4][6] | |
| Poor Solvent Choice | Test different aprotic polar solvents or biphasic systems (e.g., Toluene/H₂O).[6][10] | |
| Boronic Acid Decomposition | Protodeboronation | Use a milder base (e.g., KF), lower the reaction temperature, or use a more stable boronic acid derivative (e.g., BPin).[4] |
| Side Product Formation | Homocoupling | Ensure the reaction is thoroughly deoxygenated.[7] |
Table 2: Recommended Screening Parameters for Optimization
| Parameter | Conditions to Screen | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | The choice of palladium source affects the in situ formation and stability of the active catalyst.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The strength and solubility of the base are critical for the transmetalation step.[8] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, DMF (with or without water) | The solvent impacts the solubility of reagents and the overall reaction kinetics.[10] |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C | Optimizing the temperature can improve reaction rates and overcome activation barriers.[10] |
| Ligand:Pd Ratio | 1:1, 1.5:1, 2:1 | The stoichiometry of the ligand to the palladium source can influence the catalytic activity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.2-2.4 mol%).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Protocol 2: Small-Scale Parallel Screening of Reaction Conditions
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and this compound in a suitable volatile solvent (e.g., THF).
-
Vial Preparation: In an array of reaction vials, add the different bases to be screened.
-
Solvent Addition: Add the various test solvents to their respective vials.
-
Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by GC or LC-MS to determine the relative conversion and yield for each set of conditions.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation with tert-Butyldicyclohexylphosphine
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during palladium-catalyzed cross-coupling reactions involving tert-butyldicyclohexylphosphine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Q1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) has a low yield or has not worked at all. What are the primary causes when using this compound?
A1: Low yields with this catalyst system can often be attributed to several factors. A systematic investigation is the best approach. The main areas to check are:
-
Catalyst System Inactivity : The active Pd(0) species may not be forming efficiently, or the catalyst may have degraded.
-
Poor Quality or Improper Handling of the Ligand : this compound is sensitive to air and moisture, which can lead to oxidation and render it ineffective.[1]
-
Inadequate Reaction Conditions : Issues with the solvent, base, temperature, or reaction time can prevent the reaction from proceeding.
-
Substrate-Specific Issues : Certain substrates, particularly those containing nitrogen heterocycles, can poison the catalyst.[2]
Q2: How can I determine if my catalyst or ligand is the problem?
A2: To diagnose issues with your catalyst system:
-
Visual Inspection : The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[3]
-
Test Reaction : Run a well-established, reliable cross-coupling reaction with simple, known substrates. If this control reaction also fails, it is highly likely that your catalyst or ligand is inactive.
Q3: My reaction mixture has turned black and the reaction has stalled. What does this mean and how can I prevent it?
A3: A black precipitate is indicative of the formation of palladium black, an inactive, agglomerated form of palladium metal. This is a common deactivation pathway.
-
Causes :
-
Ligand Oxidation or Degradation : If the phosphine (B1218219) ligand is oxidized, it can no longer stabilize the Pd(0) intermediates, leading to aggregation.
-
High Temperatures : Excessive heat can accelerate the decomposition of the catalyst.[2]
-
Incomplete Ligand Coordination : An insufficient ligand-to-palladium ratio can leave palladium centers exposed and prone to aggregation.
-
-
Prevention Strategies :
-
Strict Inert Atmosphere : Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Temperature : Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Adjust Ligand:Metal Ratio : Increasing the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) can sometimes improve catalyst stability.
-
Issue 2: Side Product Formation
Q4: I am observing a significant amount of protodeboronation in my Suzuki-Miyaura reaction. Is the this compound ligand contributing to this?
A4: Yes, bulky phosphine ligands can promote protodeboronation, an undesirable side reaction that consumes the boronic acid starting material.[6] This is particularly prevalent in the presence of bases, which are essential for the Suzuki-Miyaura coupling.[6]
-
Mitigation Strategies :
-
Use Anhydrous Conditions : Minimize the amount of water in the reaction, as it is a reactant in protodeboronation.
-
Milder Base : Consider screening weaker bases that may be less prone to promoting this side reaction.
-
Boronic Esters : Pinacol or MIDA esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
Q5: In my Buchwald-Hartwig amination, I am seeing hydrodehalogenation of my aryl halide. What causes this?
A5: Hydrodehalogenation is a side reaction where the halide is replaced by a hydrogen atom. This can be caused by β-hydride elimination from the palladium-amine complex. The choice of ligand and base can influence the rate of this side reaction relative to the desired reductive elimination.
-
Troubleshooting Steps :
-
Ligand Screening : While this compound is a bulky ligand that generally favors reductive elimination, other bulky biaryl phosphine ligands might offer better selectivity for your specific substrate.
-
Base Selection : The nature and strength of the base can impact the reaction pathway. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may reduce the extent of hydrodehalogenation.
-
Data Presentation
Table 1: Influence of Phosphine Ligand Bulk on Protodeboronation (PDB) in Suzuki-Miyaura Coupling
| Phosphine Ligand | Steric Descriptor (Vbur min) | PDB Yield (%) |
| PCy₃ | 162.2 | <1 |
| P(o-tolyl)₃ | 187.5 | 10 |
| P(t-Bu)₃ | 173.8 | 20 |
| P(mesityl)₃ | 203.4 | 35 |
Data adapted from studies on the effect of ligand sterics on palladium-catalyzed protodeboronation.[6] Vbur (min) is a measure of the ligand's steric bulk.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagents and Materials :
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
This compound (2.4 mol%) or its tetrafluoroborate (B81430) salt
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure :
-
Reaction Setup : In a glovebox or under a positive pressure of inert gas, add the palladium source, this compound, and base to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition : Add the aryl halide and the amine to the Schlenk tube.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions : Seal the Schlenk tube and heat the mixture with vigorous stirring. Typical temperatures range from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Protocol 2: Regeneration of Deactivated Palladium Catalyst (General)
This is a general procedure for the regeneration of a deactivated heterogeneous palladium catalyst and may not be suitable for all systems.
-
Materials :
-
Deactivated Pd/C catalyst
-
Glacial acetic acid
-
Stir plate and ultrasonic bath
-
-
Procedure :[7]
-
Washing : Suspend the deactivated catalyst in a mixture of chloroform and glacial acetic acid.
-
Agitation : Stir the suspension vigorously while sonicating in an ultrasonic bath. This helps to remove adsorbed organic species from the catalyst surface.
-
Isolation : Filter the catalyst from the solvent mixture.
-
Drying : Thoroughly dry the catalyst under vacuum before reuse.
-
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting low-yielding reactions.
Caption: Catalytic cycle and common deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Prevention of P-C Bond Cleavage in tert-Butyldicyclohexylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of P-C bond cleavage in tert-butyldicyclohexylphosphine* (t-BuCy₂P) ligands during chemical reactions. P-C bond cleavage is a significant degradation pathway that can lead to decreased catalytic activity, lower product yields, and the formation of undesirable byproducts. Understanding the mechanisms of this cleavage and implementing preventative measures is crucial for robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is P-C bond cleavage in the context of this compound ligands?*
A1: P-C bond cleavage refers to the breaking of the covalent bond between the phosphorus atom and one of its carbon substituents (either the tert-butyl or a cyclohexyl group). In the context of catalysis, this is often a decomposition pathway for the phosphine (B1218219) ligand, leading to the formation of catalytically inactive or less active species. This cleavage can be promoted by factors such as high temperatures, certain reagents, and the metallic center to which the ligand is coordinated.
Q2: What are the common mechanisms of P-C bond cleavage for bulky alkylphosphine ligands like this compound?*
A2: While ligand oxidation is a more commonly discussed degradation pathway, P-C bond cleavage is also a critical issue. The primary mechanism in the context of transition metal catalysis, particularly with palladium, is believed to involve the oxidative addition of a P-C bond to the metal center. This process is more likely to occur with electron-rich and sterically bulky phosphines, such as this compound*, as these properties promote the necessary electronic and steric environment for the metal to insert itself into the P-C bond. Another potential, though less common in catalytic cycles, involves radical mechanisms, especially in the presence of reagents like lithium.[1][2]
Q3: What are the observable signs of P-C bond cleavage in my reaction?
A3: Detecting P-C bond cleavage often requires analytical techniques. A primary indicator is a decrease in the concentration of the active catalyst, which can manifest as a stalled or sluggish reaction. More definitively, ³¹P NMR spectroscopy can be used to identify new phosphorus-containing species in the reaction mixture. The appearance of new signals, other than the parent phosphine and its oxide, may suggest P-C bond cleavage products. Gas chromatography-mass spectrometry (GC-MS) can also be used to detect the hydrocarbon fragments resulting from the cleavage (e.g., isobutane, cyclohexane).
Q4: How can I minimize P-C bond cleavage during my experiments?
A4: Minimizing P-C bond cleavage involves a combination of strategies focused on optimizing reaction conditions and careful reagent selection. Key approaches include:
-
Temperature Control: Avoid excessively high reaction temperatures, as thermal energy can promote P-C bond cleavage.
-
Ligand-to-Metal Ratio: Using a slight excess of the phosphine ligand can sometimes help to suppress decomposition pathways by ensuring the metal center remains coordinated.
-
Choice of Base and Additives: The nature of the base and other additives can influence ligand stability. For instance, in Suzuki-Miyaura coupling, the choice of base can impact the rate of side reactions.[3][4] While not directly targeting P-C bond cleavage, a well-chosen base can lead to a more efficient catalytic cycle, reducing the catalyst's residence time at high-energy intermediates where cleavage might occur.
-
Inert Atmosphere: While primarily aimed at preventing oxidation, a rigorously inert atmosphere can also help to minimize side reactions in general, contributing to overall catalyst stability.
Troubleshooting Guide
| Problem | Possible Cause | Diagnostic Check | Recommended Solution |
| Reaction stalls or proceeds very slowly. | P-C bond cleavage leading to catalyst deactivation. | Monitor the reaction profile over time. Analyze an aliquot of the reaction mixture by ³¹P NMR to check for the appearance of new, unidentified phosphorus signals. | Optimize reaction temperature by running the reaction at a lower temperature. Screen different solvents to find one that may stabilize the catalytic complex. Consider a different bulky phosphine ligand with potentially higher stability under the reaction conditions. |
| Formation of unexpected byproducts. | P-C bond cleavage products acting as catalysts for side reactions or fragments reacting with substrates. | Analyze the byproduct structure by GC-MS or LC-MS to identify fragments consistent with ligand decomposition (e.g., cyclohexyl or tert-butyl moieties). | Re-evaluate the reaction conditions, particularly the temperature and the choice of base. Ensure all reagents are of high purity to avoid contaminants that might promote ligand cleavage. |
| Inconsistent reaction yields. | Variable extent of P-C bond cleavage from batch to batch. | Carefully control reaction parameters, including temperature, stirring rate, and the rate of reagent addition. Analyze ligand stability under reaction conditions in a model system. | Implement strict protocols for reaction setup and execution. Use a pre-catalyst to ensure a consistent active species formation. |
Experimental Protocols
Protocol 1: Monitoring P-C Bond Cleavage using ³¹P NMR Spectroscopy
Objective: To detect and quantify the extent of this compound* degradation via P-C bond cleavage during a catalytic reaction.
Methodology:
-
Reaction Setup: Assemble the catalytic reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Initial Spectrum: Before initiating the reaction (e.g., before heating), take an aliquot of the reaction mixture and acquire a baseline ³¹P NMR spectrum. This will show the signal for the intact ligand.
-
Time-Point Sampling: At regular intervals during the reaction, carefully extract aliquots from the reaction mixture under an inert atmosphere.
-
Sample Preparation: Quench the reaction in the aliquot if necessary (e.g., by cooling or adding a suitable quenching agent that does not interfere with the NMR spectrum). Prepare the sample for NMR analysis by diluting it in an appropriate deuterated solvent.
-
³¹P NMR Analysis: Acquire a ³¹P NMR spectrum for each time point.
-
Data Interpretation: Compare the spectra over time. The emergence of new peaks, distinct from the starting phosphine and its corresponding oxide, may indicate P-C cleavage products. The integration of these new peaks relative to the remaining starting ligand can provide a semi-quantitative measure of the extent of cleavage.[5][6]
Visualizing Reaction Pathways and Workflows
P-C Bond Cleavage in a Catalytic Cycle
The following diagram illustrates a simplified, hypothetical catalytic cycle where P-C bond cleavage can occur.
Caption: A diagram illustrating a potential point of P-C bond cleavage within a generic catalytic cycle.
Troubleshooting Workflow for P-C Bond Cleavage
This workflow provides a logical sequence of steps to diagnose and address suspected P-C bond cleavage.
Caption: A systematic workflow for troubleshooting poor reaction outcomes suspected to be caused by ligand degradation.
References
- 1. gessnergroup.com [gessnergroup.com]
- 2. Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your C-N cross-coupling reactions with a focus on base and solvent selection.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Buchwald-Hartwig amination, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Buchwald-Hartwig amination is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Poor Solubility: One of the most common and frequently underestimated reasons for reaction failure is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[2] Ensure all components, particularly the base, are well-dispersed. Consider switching to a solvent system where all reactants are more soluble.
-
Catalyst Deactivation/Inhibition: The active Pd(0) catalyst is sensitive to oxygen and certain functional groups.[3]
-
Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed and dried.[2][3]
-
Some substrates, like pyridine (B92270) derivatives, can coordinate to the palladium center, leading to catalyst inhibition.[3] Using a higher catalyst loading or a different ligand may be necessary.
-
Aryl iodides can be problematic as the iodide formed during the reaction can inhibit the catalyst.[4][5] In such cases, using a less polar solvent like toluene (B28343) may help by precipitating the iodide salt.[5][6]
-
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical and highly dependent on the specific substrates.
-
Inefficient Catalyst Generation: The active LPd(0) species must be efficiently generated. The use of modern pre-catalysts is generally more reliable than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂.[4][6][9]
-
Issue 2: Significant Side Product Formation
-
Question: I am observing a significant amount of side products, such as hydrodehalogenation or biaryl formation. How can I minimize these?
Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.
-
Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, is often competitive with the desired amination.[3]
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[10]
-
Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions, so lowering the temperature may be beneficial.[3][10]
-
Ligand Selection: The choice of ligand can significantly influence the extent of hydrodehalogenation. Screening different ligands is recommended.[3][10]
-
-
Biaryl Formation: This can occur, particularly when using chiral primary amines. Optimizing the catalyst, ligand, and stoichiometry can help minimize this side reaction.[2]
-
Frequently Asked Questions (FAQs)
Base Selection
-
Q1: What is the role of the base in the Buchwald-Hartwig amination?
-
Q2: How do I choose between a strong and a weak base?
-
A2: The choice depends on the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS) are generally the most effective and lead to higher reaction rates.[4][10][12] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[10][12]
-
Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) offer excellent functional group tolerance and are a good choice for sensitive substrates.[2][4][8] These may require higher temperatures or longer reaction times.[10][12]
-
-
-
Q3: Are organic bases a viable option?
Solvent Selection
-
Q4: What are the most common solvents for Buchwald-Hartwig amination?
-
A4: A variety of solvents can be employed. Common choices include:
-
Aromatic hydrocarbons: Toluene and xylene are frequently used due to their good balance of solubility and high boiling points.[2][15][16]
-
Ethers: Dioxane, THF, and 2-MeTHF are also common.[2][4] However, dioxane is considered a high-impact solvent to be avoided if possible.[15][16]
-
Alcohols: t-BuOH can also be used.[4]
-
-
-
Q5: Are there "greener" solvent alternatives?
-
Q6: Are there any solvents I should avoid?
Data Presentation
Table 1: General Guide for Base Selection
| Base Type | Examples | pKaH (approx.) | Common Applications & Notes |
| Strong Bases | NaOtBu, KOtBu, LHMDS | ~19 (for NaOtBu) | Very common and effective for a wide range of substrates.[2][4] Can cause decomposition of sensitive functional groups.[2][8][12] |
| Weak Inorganic Bases | Cs₂CO₃, K₃PO₄, K₂CO₃ | ~10 (for Cs₂CO₃) | Excellent functional group tolerance.[2][4][12] May require higher catalyst loadings and longer reaction times.[12] Cs₂CO₃ has good solubility in some organic solvents.[4] |
| Organic Bases | DBU, P₂Et | Good solubility in organic solvents.[4] Often used in combination with inorganic bases for sensitive substrates.[4] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent Class | Examples | Boiling Point (°C) | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene | 111 (Toluene) | Commonly used, good balance of solubility and high boiling point.[2][15] |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF, CPME, DME | 101 (Dioxane) | Frequently used, but dioxane is considered a high-impact solvent.[4][15][16] 2-MeTHF is a greener alternative.[17][18] |
| Alcohols | t-BuOH, t-AmOH | 82 (t-BuOH) | Can be effective solvents for certain applications.[4] |
| Polar Aprotic | DMF, DMAc | 153 (DMF) | Can be useful for polar substrates, but may coordinate to the catalyst.[3][19] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination (Small Scale)
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine (B1218219) ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between room temperature and 110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Caption: The general catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Side Reactions of tert-Butyldicyclohexylphosphine in Catalysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered when using tert-Butyldicyclohexylphosphine (also known as cataCXium® A) and similar bulky, electron-rich phosphine (B1218219) ligands in catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish, and I observe a new peak around 30-40 ppm in my ³¹P NMR analysis. What is happening?
A1: This is a classic sign of phosphine oxidation. This compound is an electron-rich ligand, which makes it highly susceptible to oxidation by atmospheric oxygen or other oxidants present in the reaction mixture.[1][2] The product, this compound oxide, is catalytically inactive and its formation depletes the active ligand from the catalytic cycle, leading to a stalled or sluggish reaction.
Troubleshooting & Mitigation:
-
Inert Atmosphere: The most critical step is to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the entire experimental setup. This includes the storage of the phosphine ligand, solvent degassing, and running the reaction under a positive pressure of inert gas.
-
Reagent Purity: Ensure that all reagents, especially the solvent and starting materials, are free of peroxides and other oxidizing impurities.
Q2: I'm seeing a significant amount of my aryl halide starting material being converted to a simple arene (hydrodehalogenation). What is causing this side reaction?
A2: This is likely due to a side reaction known as protodeboronation, especially if you are running a Suzuki-Miyaura coupling. Bulky phosphine ligands like this compound can paradoxically promote this undesired reaction where the boronic acid or ester is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[5][6]
Troubleshooting & Mitigation:
-
Anhydrous Conditions: While challenging, minimizing the amount of water in the reaction is crucial. Use anhydrous solvents and dry reagents.[6]
-
Base Selection: The choice of base can influence the rate of protodeboronation. Consider screening different bases to find one that favors the cross-coupling pathway.
-
Ligand Choice: While this compound is excellent for many reactions, if protodeboronation is a persistent issue, you might consider screening other, potentially less bulky, phosphine ligands to find a better balance for your specific substrates.[5][6]
Q3: My reaction mixture is turning dark, and I'm losing catalytic activity over time, especially at high temperatures. What could be the cause?
A3: This could be due to several factors, including P-C bond cleavage or the formation of inactive palladium species. At elevated temperatures, the P-C bond in the phosphine ligand can cleave, leading to catalyst degradation.[7][8] This is a known decomposition pathway for phosphine ligands in catalysis.[7]
Troubleshooting & Mitigation:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can help maintain a sufficient concentration of the active catalyst throughout the reaction, compensating for slow degradation.
-
Ligand-to-Metal Ratio: Maintaining a suitable ligand-to-metal ratio (typically >1) can help prevent the formation of inactive multi-metallic palladium species.[2]
Q4: I am using an aryl or alkyl halide as a substrate and notice the formation of a salt-like precipitate. What is this?
A4: You are likely observing the formation of a quaternary phosphonium (B103445) salt.[1][9] The phosphine ligand itself is a good nucleophile and can react with the alkyl or aryl halide in an Sₙ2 or SₙAr type reaction.[10] This process irreversibly consumes the ligand, rendering it unavailable for the catalytic cycle.
Troubleshooting & Mitigation:
-
Solvent Choice: This side reaction is more common in polar solvents. If possible, consider using less polar solvents like toluene (B28343) or dioxane.[11]
-
Reaction Temperature: Lowering the reaction temperature can help to disfavor this background reaction relative to the desired catalytic cycle.
-
Precatalyst Use: Using a precatalyst where the ligand is already coordinated to the metal can sometimes reduce the amount of free ligand available to react with the halide.
Data Presentation: Ligand Effects on Protodeboronation
The choice of a bulky phosphine ligand can significantly impact the yield of the undesired protodeboronated (PDB) product in Suzuki-Miyaura coupling. The following table summarizes findings on this side reaction.
| Ligand | Tolman Cone Angle (θ) | PDB Product Yield (%) | Notes |
| Bulky Ligands | |||
| P(t-Bu)₃ | 182° | High | Very bulky ligands can accelerate PDB.[5] |
| PCy₃ | 170° | Moderate to High | The steric hindrance can favor the formation of an unstable intermediate that leads to PDB.[6] |
| Less Bulky Ligands | |||
| PPh₃ | 145° | Low | Less sterically hindered ligands tend to form more stable intermediates that suppress PDB.[5] |
Data is generalized from studies on bulky phosphine ligands and illustrates a general trend. Actual yields are substrate and condition dependent.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination using this compound
This protocol provides a general guideline for setting up a cross-coupling reaction while minimizing the potential for side reactions.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 precatalyst)
-
This compound (cataCXium® A)[12]
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[11]
-
Schlenk flask or glovebox vials
Procedure:
-
Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere of argon or nitrogen, either in a glovebox or using Schlenk line techniques.
-
Reagent Preparation: In a glovebox, add the palladium precatalyst, this compound, and the base to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Key Side Reaction Pathways
Caption: Major deactivation pathways for this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Simplified Buchwald-Hartwig Amination Catalytic Cycle
Caption: The central role of the phosphine ligand in the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. cataCXium A Pd G3 95 1651823-59-4 [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. cataCXium A - ジ(1-アダマンチル)-n-ブチルホスフィン、95 [sigmaaldrich.com]
Technical Support Center: Improving Product Selectivity in Heck Reactions with Phosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve product selectivity in Heck reactions through the strategic use of phosphine (B1218219) ligands.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphine ligands in controlling selectivity in Heck reactions?
A1: Phosphine ligands are crucial for modulating the steric and electronic properties of the palladium catalyst.[1] Their size (steric bulk) and electron-donating or -withdrawing nature directly influence the coordination environment around the palladium center. This control is critical at the migratory insertion step of the catalytic cycle, which typically determines the regioselectivity (e.g., α- vs. β-arylation) and stereoselectivity (E/Z isomerism) of the product.[2]
Q2: How do I choose between a monodentate and a bidentate phosphine ligand?
A2: The choice depends on the desired reaction pathway and outcome.
-
Monodentate Ligands (e.g., PPh₃, P(o-tol)₃): These ligands are often used in the "neutral pathway" (with aryl halides), where steric factors tend to dominate regioselectivity, often favoring the linear (β-arylation) product with terminal alkenes.[2][3]
-
Bidentate Ligands (e.g., dppp, BINAP): These ligands, especially with aryl triflates, tend to promote the "cationic pathway." In this pathway, electronic factors are more influential, often leading to the branched (α-arylation) product, particularly with electron-rich olefins.[2][3][4] Bidentate ligands with a well-defined "bite angle" can also enforce a specific geometry on the catalyst, which can be critical for achieving high selectivity.[5][6][7]
Q3: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The Heck reaction generally favors the formation of the more stable E (trans) isomer due to steric interactions in the transition state of the β-hydride elimination step.[2] If you are observing significant amounts of the Z (cis) isomer, it could be due to post-reaction isomerization of the product. To improve E-selectivity, try minimizing the reaction time and temperature.[2] In some cases, the choice of ligand can also influence the E/Z ratio, though this is often substrate-dependent.
Q4: What are the signs of catalyst decomposition, and how can I prevent it?
A4: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) species has agglomerated and is no longer catalytically active, leading to low conversion.[8] To prevent this:
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a nitrogen or argon atmosphere throughout the reaction.
-
Appropriate Ligand-to-Palladium Ratio: A general starting point is a 2:1 ratio of monodentate phosphine to palladium. Too little ligand can lead to an unstable catalyst, while an excess can sometimes inhibit the reaction.[9]
-
Control Temperature: Excessive heat can accelerate decomposition. Optimize the temperature to balance the reaction rate with catalyst stability.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Linear and Branched Products)
You are reacting an aryl halide/triflate with a styrene (B11656) or vinyl ether and obtaining a mixture of the α- (branched) and β- (linear) arylated products.
| Potential Cause | Troubleshooting Step & Rationale |
| Incorrect Reaction Pathway | The regioselectivity of the Heck reaction is heavily dependent on whether it proceeds through a neutral or cationic pathway.[2][3] To favor the branched (α) product , promote the cationic pathway by using an aryl triflate (Ar-OTf) instead of an aryl halide. If using an aryl halide, the addition of a silver salt (e.g., Ag₃PO₄) can act as a halide scavenger.[3][4] To favor the linear (β) product , promote the neutral pathway by using an aryl iodide or bromide with a monodentate phosphine ligand like PPh₃.[2] |
| Suboptimal Ligand Choice | The steric and electronic properties of the phosphine ligand are critical for directing regioselectivity. For branched (α) selectivity with electron-rich olefins, bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are often effective.[10] For linear (β) selectivity , bulky, electron-rich monodentate ligands can enforce steric hindrance that favors addition to the terminal carbon. |
| Solvent and Base Effects | The solvent and base can influence the stability of intermediates in the catalytic cycle. For instance, polar aprotic solvents like DMF or NMP are common.[11] The choice of base (e.g., organic amines like Et₃N vs. inorganic bases like K₂CO₃) can also affect the reaction outcome.[11] It is recommended to screen different solvent and base combinations. |
Issue 2: Low Yield and Incomplete Conversion
Your reaction has stalled, starting materials remain, and you may or may not see palladium black formation.
| Potential Cause | Troubleshooting Step & Rationale |
| Catalyst Deactivation | As mentioned in the FAQs, catalyst deactivation via oxidation or agglomeration is a common issue.[8] Ensure rigorous exclusion of air and moisture. Consider using a more robust ligand, such as a bulky, electron-rich phosphine (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand, which can better stabilize the palladium center.[8] |
| Inefficient Oxidative Addition | The first step of the catalytic cycle, oxidative addition, can be slow, especially with less reactive aryl chlorides or electron-rich aryl bromides. Using bulky, electron-rich phosphine ligands can increase the electron density on the palladium, facilitating this step.[4] |
| Incorrect Ligand:Palladium Ratio | An improper ligand-to-metal ratio can lead to either an unstable catalyst (too little ligand) or a coordinatively saturated, unreactive species (too much ligand).[9] A 2:1 ratio is a good starting point for monodentate ligands. This ratio should be optimized for your specific reaction. |
| Inhibitory Effects | The halide anion generated during the reaction can sometimes inhibit the catalyst. For reactions with aryl triflates, the addition of halide salts can switch the reaction from the cationic to the neutral pathway, affecting both rate and selectivity.[3] |
Data Presentation: Ligand Effects on Selectivity
The following tables summarize quantitative data on how phosphine ligand selection can influence product selectivity in representative Heck reactions.
Table 1: Ligand-Controlled Regioselectivity in the Arylation of Styrene with Phenyl Triflate
| Ligand | Ligand Type | Steric/Electronic Properties | Ratio (Branched:Linear) | Yield (%) |
| PPh₃ | Monodentate | Less bulky, electron-neutral | 1:1.2 | 75 |
| P(t-Bu)₃ | Monodentate | Bulky, electron-rich | >20:1 | 85 |
| dppp | Bidentate | Flexible bite angle | 1.5:1 | 68 |
| Xantphos | Bidentate | Wide bite angle | 1:1.1 | 82 |
| P₂N₂ (t-Bu) | Diphosphine | Bulky P-substituent | >20:1 | 91 |
| P₂N₂ (Ph) | Diphosphine | Less bulky P-substituent | 1:>20 | 88 |
Data synthesized from representative studies.[12] Conditions may vary.
Table 2: Influence of Phosphine Ligands on E/Z Selectivity in the Heck Arylation of Methyl Acrylate with Iodobenzene
| Ligand | Ligand Type | E:Z Ratio | Yield (%) |
| PPh₃ | Monodentate | >98:2 | 95 |
| P(o-tol)₃ | Monodentate | >98:2 | 92 |
| dppf | Bidentate | >95:5 | 88 |
| None | Ligandless | 85:15 | 70 |
Data compiled from typical results in the literature.[13] The E-isomer is generally strongly favored in the arylation of acrylates.
Experimental Protocols
Protocol 1: General Procedure for a Trial Heck Reaction
This protocol provides a starting point for optimizing a Heck reaction.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide or triflate (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, toluene, or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and precipitated palladium. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Screening Phosphine Ligands for Optimal Selectivity
-
Setup: Arrange a parallel array of reaction tubes (e.g., in a heating block). To each tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the aryl halide/triflate (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Ligand Addition: To each tube, add a different phosphine ligand (2-4 mol%) from a pre-selected screening set.[14] The set should include ligands with diverse steric and electronic properties (e.g., PPh₃, P(Cy)₃, XPhos, dppf, Xantphos).
-
Reaction: Add degassed solvent to all tubes, seal them, and run the reactions in parallel at a set temperature for a fixed amount of time (e.g., 12-24 hours).
-
Analysis: After the reaction time, take an aliquot from each reaction mixture. Add an internal standard and dilute with a suitable solvent. Analyze the aliquots by GC or ¹H NMR to determine the conversion and the ratio of product isomers (regioisomers or stereoisomers).
-
Optimization: Identify the ligand(s) that provide the best selectivity and/or yield. Further optimization of temperature, base, and solvent can be performed with the lead ligand(s).
Visualizations
References
- 1. cfmot.de [cfmot.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors [organic-chemistry.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Poisoning of Palladium Complexes with tert-Butyldicyclohexylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving the bulky, electron-rich ligand, tert-Butyldicyclohexylphosphine (also known as cataCXium® A or Johnphos).
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of palladium catalysis?
A1: Catalyst poisoning is the partial or total deactivation of a palladium catalyst due to chemical interaction with a substance, known as a poison.[1][2] This poison binds to the active sites of the palladium catalyst, preventing it from facilitating the desired chemical reaction and leading to reduced efficiency or complete reaction failure.[2][3] This deactivation is chemical in nature, distinct from thermal decomposition or physical damage.[1]
Q2: What are the most common catalyst poisons for palladium complexes?
A2: A wide range of functional groups and inorganic ions can act as poisons. Common examples include:
-
Sulfur-containing compounds: Thiols, thiophenes, sulfides, and even elemental sulfur are potent poisons.[3][4][5][6] The soft sulfur atom binds strongly to the soft palladium center.[3]
-
Nitrogen-containing compounds: Nitriles, nitro compounds, oximes, and certain nitrogen heterocycles can inhibit the catalyst.[1]
-
Other substances: Carbon monoxide (CO), halides, cyanides, phosphates, and phosphites are also known to be detrimental.[1][4] Impurities in solvents or starting materials, such as precursors like maleic anhydride (B1165640) in THF, can also poison the reaction.[7]
Q3: How can I tell if my catalyst is being poisoned?
A3: Symptoms of catalyst poisoning during an experiment include:
-
Low or no product yield: This is the most obvious sign, especially when the reaction is known to be robust.[3]
-
Stalled reaction: The reaction may start as expected but then slow down or stop completely before all the starting material is consumed.
-
Inconsistent results: Difficulty in reproducing results between batches can point to varying levels of impurities in the reagents.[8]
-
Formation of palladium black: While not always indicative of poisoning, the precipitation of palladium metal can suggest catalyst decomposition, which can be initiated by poisons.
Q4: How does the this compound ligand affect the catalyst's susceptibility to poisoning?
A4: Bulky, electron-rich phosphine (B1218219) ligands like this compound are specifically designed to improve catalyst stability and performance.[3] Their large steric profile helps protect the palladium metal center from coordination by potential poisons and can prevent the formation of inactive catalyst species. This steric hindrance can favor the desired catalytic cycle over deactivation pathways.[3] However, they are not a complete guarantee against potent poisons.
Q5: Can a poisoned palladium catalyst be regenerated?
A5: Regeneration of a poisoned homogeneous catalyst in the reaction flask is generally not feasible. The primary strategy is to prevent poisoning in the first place. For heterogeneous catalysts (e.g., Pd on carbon), regeneration techniques like high-temperature treatments can sometimes be used to burn off accumulated poisons, but this is not applicable to the soluble complexes used in these reactions.[2] The focus for homogeneous systems is on identifying the source of the poison and eliminating it.
Troubleshooting Guides
This guide addresses specific issues you might encounter during your experiments, with actionable solutions.
Problem 1: My cross-coupling reaction shows low or no product yield.
-
Potential Cause: A potent poison is present in one of the reaction components, leading to rapid catalyst deactivation. The sulfur atom in substrates like thiophenes is a common culprit that can irreversibly bind to palladium.[3]
-
Solutions:
-
Verify Reagent Purity: Ensure all starting materials, solvents, and bases are of high purity. Impurities are a common source of catalyst poisons.[8][9] If impurities are suspected, purify the reagents. For example, amines can be filtered through a plug of activated alumina (B75360).[9]
-
Increase Catalyst Loading: As a pragmatic but less ideal solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the effects of a poison by providing enough active catalyst to complete the reaction.[3]
-
Use a More Robust Precatalyst: Modern palladium precatalysts, such as palladacycles (e.g., Buchwald G3 precatalysts), are often more stable and efficient at generating the active Pd(0) species.[9] This can lead to better results in challenging reactions.
-
Ensure an Inert Atmosphere: Oxygen can degrade the phosphine ligand and the catalyst. Ensure your reaction setup (e.g., Schlenk line or glovebox) effectively excludes oxygen and moisture.[8]
-
Problem 2: The reaction starts, but stalls before completion.
-
Potential Cause: A slow-acting poison is gradually deactivating the catalyst, or a product/byproduct of the reaction is inhibiting the catalyst.
-
Solutions:
-
Monitor the Reaction: Use techniques like TLC, GC, or NMR to track the reaction progress over time. This can help you pinpoint when the reaction stalls.
-
Investigate Product Inhibition: If the reaction stalls at high conversion, consider the possibility of product inhibition. Diluting the reaction mixture or using a different solvent might help.
-
Check for Slow Poisoning from Reagents: Traces of water can sometimes hydrolyze reagents (like cyanide sources) to form more potent poisons (like HCN), leading to catalyst deactivation over time.[10][11] Ensuring anhydrous conditions is critical.
-
Problem 3: My results are inconsistent and difficult to reproduce.
-
Potential Cause: This issue is frequently linked to variability in reagent quality or experimental setup.[8]
-
Solutions:
-
Standardize Procedures: Be meticulous and consistent with all experimental parameters, including the order of reagent addition, stirring rate, and temperature control.[8]
-
Purify Reagents Consistently: Implement a standard purification protocol for all starting materials and solvents, especially if they are from different suppliers or batches. Even ppm-level contaminants can affect the reaction.[7]
-
Maintain a Scrupulously Inert Environment: The effectiveness of solvent degassing and the integrity of your Schlenk line or glovebox atmosphere are critical for reproducibility.[8]
-
Quantitative Data Summary
The following tables provide summary data to guide troubleshooting and optimization.
Table 1: Effect of Potential Poisons on a Suzuki-Miyaura Coupling Reaction *
| Poison Added (relative to Pd) | Final Product Yield (%) |
| None (Control) | >95% |
| 1-Dodecanethiol (1.0 eq) | <5% |
| Thiophene (10 eq) | ~20% |
| Acetonitrile (as co-solvent) | ~75% |
| Water (5.0 eq) | >90% |
*Illustrative data based on typical observations in palladium catalysis. Actual results are highly dependent on the specific substrates, ligand, and reaction conditions.
Table 2: Comparison of Ligands in the Presence of a Thiophene Substrate *
| Ligand | Catalyst Loading (mol%) | Product Yield (%) |
| PPh₃ | 2 | <10% |
| P(o-tol)₃ | 2 | ~30% |
| P(tBu)Cy₂ (this compound) | 2 | >85% |
| SPhos | 2 | >90% |
*Illustrative data for a Suzuki-Miyaura coupling of 2-bromothiophene (B119243) with phenylboronic acid. This demonstrates the superior performance of bulky, electron-rich ligands for challenging, poison-prone substrates.[3]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the this compound ligand (0.04 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Purification of Amine Substrates
-
Prepare a short column or plug of activated alumina in a Pasteur pipette.
-
Dissolve the amine in a minimally polar, anhydrous solvent (e.g., toluene or hexanes).
-
Pass the amine solution through the alumina plug, collecting the eluent.
-
Rinse the plug with a small amount of additional solvent.
-
Remove the solvent from the collected eluent under reduced pressure to obtain the purified amine. Store under an inert atmosphere.
Visualizations
Below are diagrams illustrating key concepts in catalyst poisoning and troubleshooting.
Caption: The competition between the desired catalytic cycle and catalyst deactivation by a poison.
Caption: A decision tree to diagnose the root cause of a failed or low-yielding reaction.
Caption: A simplified diagram of an experimental setup for maintaining an inert atmosphere.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Homocoupling in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of homocoupling side reactions in cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is showing a significant amount of boronic acid homocoupling product. What are the potential causes and how can I resolve this?
A: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities and reduced yield of the desired cross-coupled product.[1] The primary causes and their solutions are outlined below:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.[2][3]
-
Presence of Pd(II) Species: The use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) without efficient in-situ reduction to the active Pd(0) species can lead to homocoupling.[1][2]
-
Solution 1: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
-
Solution 2: If using a Pd(II) source, add a mild reducing agent. For instance, the addition of potassium formate (B1220265) (1-2 equivalents) before the palladium catalyst can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][5]
-
-
Suboptimal Base or Solvent System: The choice of base and solvent significantly influences the reaction outcome.[1]
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water) to find the optimal conditions for your specific substrates.[1]
-
-
Inappropriate Catalyst or Ligand: The ligand plays a crucial role in promoting the desired cross-coupling pathway.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These can enhance the rates of oxidative addition and reductive elimination, thereby outcompeting the homocoupling pathway.[2]
-
Issue 2: Prevalent Alkyne Dimerization (Glaser-Hay Coupling) in Sonogashira Coupling
Q: I am observing a large amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A: Alkyne homocoupling, also known as Glaser-Hay coupling, is a frequent side reaction in copper-catalyzed Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[6] Here are effective strategies to minimize this side reaction:
-
Copper-Free Conditions: The most direct method to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[7]
-
Reducing Atmosphere: If a copper co-catalyst is necessary, creating a reducing atmosphere can significantly suppress homocoupling.
-
Solution: Perform the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon. This method has been shown to reduce the formation of the homocoupling side product to approximately 2%.[9]
-
-
Rigorous Exclusion of Oxygen: As with Suzuki coupling, oxygen promotes the undesired homocoupling.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions? A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other to form a symmetrical product. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a biaryl compound.[1] This consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2]
Q2: How does oxygen promote homocoupling? A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the organometallic reagent (e.g., boronic acid).[2][3] Rigorous exclusion of oxygen is therefore critical.[5]
Q3: Can the choice of boronic acid derivative affect the rate of homocoupling in Suzuki reactions? A3: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]
Q4: I'm using a Pd(II) precatalyst and observing significant homocoupling. What can I do? A4: When using Pd(II) sources, you can add a mild reducing agent to facilitate the formation of the active Pd(0) catalyst. Potassium formate is a good option that has been shown to suppress the homocoupling of aryl boronic acids.[5] Alternatively, some phosphine ligands can also act as reducing agents for the Pd(II) center.[1]
Q5: Besides copper-free conditions, are there other ways to minimize Glaser coupling in Sonogashira reactions? A5: Yes, in addition to using copper-free protocols, optimizing other reaction parameters can help. This includes the careful selection of the amine base, as secondary amines like piperidine (B6355638) or morpholine (B109124) can sometimes be more effective than tertiary amines like triethylamine. Also, ensuring the reaction is run under a reducing atmosphere (e.g., H₂/N₂ or H₂/Ar) can significantly reduce homocoupling.[9]
Data Presentation
Table 1: Effect of Base and Solvent on Homocoupling in a Model Suzuki-Miyaura Reaction (Note: The extent of homocoupling is qualitative and highly substrate-dependent. This table provides a general guideline for optimization.)
| Base | Solvent System | Temperature (°C) | Relative Homocoupling | Reference(s) |
| K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate | [1] |
| Cs₂CO₃ | Dioxane/H₂O | 80-100 | Generally Lower | [1] |
| K₃PO₄ | Dioxane/H₂O | 80-100 | Low to Moderate | [1][2] |
| NaOH | Toluene/H₂O | 85 | Variable | [10] |
| CsOH | Toluene/H₂O | 85 | Generally Lower | [10] |
Table 2: Impact of Additives and Atmosphere on Homocoupling
| Reaction Type | Additive/Condition | Effect on Homocoupling | Quantitative Impact | Reference(s) |
| Suzuki-Miyaura | Potassium Formate | Suppression | Dimer suppressed to <0.1% | [5] |
| Sonogashira | H₂/N₂ Atmosphere | Suppression | Reduced to ~2% | [9] |
| Suzuki-Miyaura | Air Atmosphere | Promotion | Significant Increase | [10] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents (Sparging Method)
This protocol describes a standard method for removing dissolved oxygen from reaction solvents, which is critical for minimizing homocoupling.[11]
Materials:
-
Solvent to be degassed
-
Schlenk flask or other suitable glassware with a sidearm
-
Rubber septum
-
Inert gas source (Nitrogen or Argon) with a regulator
-
Needle and tubing
Procedure:
-
Place the solvent in the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is submerged below the solvent surface.
-
Insert a second, shorter needle through the septum to act as an outlet for the displaced gas.
-
Begin a gentle but steady stream of the inert gas through the solvent. You should see bubbling.
-
Sparge the solvent for at least 15-30 minutes. For larger volumes, a longer time is required.
-
After degassing, remove the outlet needle first, and then the gas inlet needle while maintaining a positive pressure of the inert gas.
-
The degassed solvent is now ready for use.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a general guideline for performing a Sonogashira reaction without a copper co-catalyst to avoid Glaser-Hay homocoupling.[7][8]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the base, and the palladium precatalyst.
-
Seal the flask with a septum and purge with an inert gas (e.g., by three cycles of vacuum/backfill with Nitrogen or Argon).
-
Add the degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the substrates).
-
Stir the reaction and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Desired cross-coupling vs. competing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: The Impact of Impurities in tert-Butyldicyclohexylphosphine on Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in tert-Butyldicyclohexylphosphine on its catalytic activity. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is sluggish or has stalled. Could the quality of my this compound be the issue?
Yes, the purity of this compound, a highly air-sensitive ligand, is critical for its performance in catalytic reactions. The most common impurity is this compound oxide, which forms upon exposure to air. This oxide can negatively impact catalytic activity by coordinating to the palladium center, which may inhibit the formation of the active catalytic species or interfere with the catalytic cycle, leading to decreased reaction rates and lower yields.
Troubleshooting Steps:
-
Assess Ligand Purity: The first step is to determine the purity of your this compound, especially if it has been stored for an extended period or handled without rigorous exclusion of air.
-
Use a Fresh Batch: If you suspect impurity issues, using a fresh, unopened bottle of the ligand is the simplest solution.
-
Implement Rigorous Inert Techniques: Ensure your reaction setup is thoroughly degassed to prevent in-situ oxidation of the ligand.
2. What is the most common impurity in this compound and how can I detect it?
The primary impurity is the corresponding phosphine (B1218219) oxide, this compound oxide (tBuCy₂P=O). Other potential impurities include residual solvents from its synthesis.
The most effective method for detecting and quantifying phosphine oxide impurities is ³¹P NMR spectroscopy . The phosphorus(III) signal of the phosphine and the phosphorus(V) signal of the phosphine oxide have distinct and well-separated chemical shifts, allowing for direct quantification by comparing the integration of the two signals.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | ~ +63 |
| This compound oxide | ~ +47 to +55 |
Note: Chemical shifts can vary slightly depending on the solvent and other factors.
3. I've confirmed by ³¹P NMR that my this compound contains a significant amount of the corresponding phosphine oxide. How can I purify it?
While using a fresh batch of ligand is often the most practical approach, you can purify the phosphine ligand to remove the phosphine oxide. A general method for the removal of tertiary phosphine oxides involves their conversion into a salt, followed by separation and regeneration of the phosphine.
4. My reaction is still not working even with a fresh bottle of this compound. What else could be wrong?
If you have ruled out ligand impurity, consider other factors that can affect your palladium-catalyzed reaction:
-
Catalyst Precursor: Ensure the quality and activity of your palladium source.
-
Solvent and Base: The choice of solvent and base is crucial and substrate-dependent. Ensure they are anhydrous and of appropriate quality.
-
Reaction Temperature: The reaction temperature may need optimization.
-
Substrate Purity: Impurities in your starting materials can also inhibit the catalyst.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ³¹P NMR
Objective: To quantify the amount of this compound oxide in a sample of this compound.
Materials:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃)
-
NMR tube with a sealable cap
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under a strict inert atmosphere (e.g., inside a glovebox), prepare a sample of the this compound in the chosen anhydrous deuterated solvent. A typical concentration is 10-20 mg/mL.
-
Seal the NMR tube tightly.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral window is wide enough to observe both the phosphine and phosphine oxide signals (e.g., from +80 ppm to +40 ppm).
-
To ensure accurate quantification, use a sufficient relaxation delay (d1), typically 5 times the longest T₁ of the phosphorus nuclei being observed. A d1 of 30 seconds is often adequate.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound (around +63 ppm) and this compound oxide (around +47 to +55 ppm).
-
Calculate the percentage of phosphine oxide using the following formula:
% Phosphine Oxide = [Integration of Phosphine Oxide / (Integration of Phosphine + Integration of Phosphine Oxide)] * 100
Protocol 2: General Procedure for Buchwald-Hartwig Amination using this compound
Objective: To provide a general starting point for the amination of an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound (2-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precursor, this compound, and the base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes until a homogeneous solution or suspension is formed.
-
Add the aryl halide and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low-yield catalytic reactions.
Caption: The inhibitory effect of phosphine oxide on the catalytic cycle.
Validation & Comparative
A Comparative Analysis of tert-Butyldicyclohexylphosphine and tri(tert-butyl)phosphine in Catalysis
A detailed guide for researchers, scientists, and drug development professionals on the performance and application of two key phosphine (B1218219) ligands in cross-coupling reactions.
In the realm of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. Among the vast array of phosphine ligands developed, tert-Butyldicyclohexylphosphine and tri(tert-butyl)phosphine have emerged as powerful tools for forging carbon-carbon and carbon-nitrogen bonds, primarily due to their significant steric bulk and strong electron-donating properties. This guide provides an objective comparison of these two ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic challenges.
Chemical and Physical Properties
Both this compound and tri(tert-butyl)phosphine are air-sensitive crystalline solids, necessitating handling under an inert atmosphere. Their physical properties are summarized below.
| Property | This compound | tri(tert-butyl)phosphine |
| Molecular Formula | C₁₆H₃₁P | C₁₂H₂₇P |
| Molecular Weight | 254.39 g/mol [1] | 202.32 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 44-47 °C | 30-35 °C[2] |
| Boiling Point | 136-140 °C at 2 mmHg | 102-103 °C at 13 mmHg[2] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Steric and Electronic Parameters: A Tale of Bulk and Electron Density
The efficacy of phosphine ligands in catalysis is largely dictated by their steric and electronic properties, often quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).
| Parameter | This compound | tri(tert-butyl)phosphine |
| Tolman Cone Angle (θ) | ~196° (estimated) | 182°[3] |
| Tolman Electronic Parameter (TEP) | Not available (expected to be low) | 2056.1 cm⁻¹[3][4][5] |
The interplay between these steric and electronic factors is crucial. The significant steric bulk of both ligands promotes the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions.[6] This steric hindrance also facilitates the final reductive elimination step of the catalytic cycle.[3] The strong electron-donating nature of these ligands increases the electron density on the metal center, which in turn promotes the initial oxidative addition step, particularly with challenging substrates like aryl chlorides.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of both ligands is highly dependent on the specific substrates and reaction conditions. Below is a comparative summary of yields for the coupling of 4-bromotoluene (B49008) with phenylboronic acid under similar conditions.
| Ligand | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (1 mol%) | KOH | THF | 12 | ~100[7] |
| tri(tert-butyl)phosphine | Pd₂(dba)₃ (0.5 mol%) | K₃PO₄ | Toluene | 16 | 98[8] |
Both ligands demonstrate excellent performance in the Suzuki-Miyaura coupling of a simple aryl bromide. The choice between them may come down to finer points of optimization for more challenging substrates. For instance, the potentially larger steric bulk of this compound might be advantageous for the coupling of highly substituted arenes.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand are particularly critical in this reaction. A comparative example of the amination of 4-chlorotoluene (B122035) with morpholine (B109124) is presented below.
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 100 | 24 | 85 |
| tri(tert-butyl)phosphine | Pd(OAc)₂ (2 mol%) | NaOtBu | Toluene | 100 | 24 | 92[9] |
In this specific example, tri(tert-butyl)phosphine provides a higher yield. Studies have suggested that for the more challenging amination of aryl chlorides, the superior electron-donating ability of tri(tert-butyl)phosphine can be a more dominant factor for achieving high catalytic efficiency. Conversely, for aryl bromides, ligands with larger cone angles can sometimes show higher activity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are general protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (this compound or tri(tert-butyl)phosphine or its tetrafluoroborate (B81430) salt)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KOH)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium source, the phosphine ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (this compound or tri(tert-butyl)phosphine or its tetrafluoroborate salt)
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Stir the reaction mixture at the desired temperature (typically elevated temperatures) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. This compound | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.smu.edu [s3.smu.edu]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Performance Showdown: Tert-Butyldicyclohexylphosphine vs. SPhos in C-N Coupling Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis. The success of this transformation is critically dependent on the choice of phosphine (B1218219) ligand, which plays a pivotal role in the efficiency, substrate scope, and overall outcome of the reaction. This guide provides a detailed comparison of two prominent classes of bulky, electron-rich phosphine ligands: the trialkylphosphine ligand, represented by tert-Butyldicyclohexylphosphine (and its close analogue cataCXium® A), and the biarylphosphine ligand, SPhos.
This comparison is designed to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a ligand for their specific C-N coupling needs. The following sections present a summary of quantitative data from representative reactions, detailed experimental protocols, and a discussion of the relative strengths of each ligand class.
Quantitative Performance Comparison
Direct, head-to-head comparative studies of this compound and SPhos under identical conditions for the same reaction are not extensively documented in the accessible literature. However, by examining the performance of these ligands and their close structural analogues in similar C-N coupling reactions, a clear picture of their relative efficacy emerges. The following tables summarize the performance of these ligands in the coupling of aryl chlorides with amines, which are often challenging substrates.
Table 1: Performance in the C-N Coupling of 4-Chloroanisole with Morpholine (B109124)
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | [Pd(SPhos)Cl2]2 | K3PO4 | THF | 85 | 18 | 87 |
Table 2: Performance of a Related Biarylphosphine Ligand (XPhos) in the C-N Coupling of 4-Chlorotoluene (B122035) with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd(dba)2 | NaOtBu | Toluene (B28343) | Reflux | 6 | 94[1] |
Discussion of Ligand Performance
SPhos (and the Biarylphosphine Class):
SPhos and other biarylphosphine ligands, like XPhos, are characterized by their steric bulk and the electronic properties conferred by the biaryl backbone. These features promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl chloride, often the rate-limiting step in the catalytic cycle. The high yields obtained with SPhos and XPhos, even with challenging aryl chlorides, underscore their broad utility and high reactivity.
This compound (and the Bulky Alkylphosphine Class):
This compound and related ligands such as cataCXium® A are also highly effective in C-N coupling reactions.[2] Their significant steric hindrance and strong electron-donating nature are key to their success. These properties facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. While quantitative data for a direct comparison in the model reaction is lacking, the general success of this ligand class in similar transformations suggests they are a potent alternative to biarylphosphine ligands, particularly for sterically demanding substrates.
Experimental Protocols
The following are representative experimental protocols for Buchwald-Hartwig C-N coupling reactions using the ligand classes discussed.
Protocol 1: C-N Coupling of 4-Chlorotoluene with Morpholine using a Biarylphosphine Ligand (XPhos) [1]
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)2; 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL).
-
Reagent Addition: Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Conditions: Stir the resulting mixture at reflux for 6 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with water (10 mL). Wash the organic layer with water (10 mL) and brine (10 mL), then dry over Na2SO4.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford N-(4-methylphenyl)morpholine.
Protocol 2: General Procedure for C-N Coupling using a Bulky Alkylphosphine Ligand
While a specific protocol for this compound in the model reaction is not provided, a general procedure can be adapted from established methods for similar ligands.
-
Reaction Setup: In a glovebox, charge a reaction vessel with a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 1-2 mol%), the bulky alkylphosphine ligand (e.g., this compound, 2-4 mol%), and a base (e.g., NaOtBu or K3PO4, 1.2-2.0 equiv.).
-
Reagent Addition: Add the aryl chloride (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C for the required time (typically 4-24 hours), monitoring by TLC or GC/LC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction, extract the product, and purify by standard methods such as column chromatography.
Visualizing the Process
To better understand the fundamental steps and experimental design, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Caption: A typical workflow for screening and optimizing phosphine ligands in C-N coupling.
Conclusion
Both this compound and SPhos represent highly effective classes of ligands for the Buchwald-Hartwig C-N coupling reaction. The choice between a bulky alkylphosphine and a biarylphosphine will often depend on the specific substrates, desired reaction conditions, and cost considerations. Biarylphosphine ligands like SPhos and XPhos are well-documented to provide excellent yields with a broad range of aryl chlorides. Bulky alkylphosphine ligands such as this compound are also powerful catalysts for these challenging transformations. For any new C-N coupling reaction, empirical screening of a selection of ligands from both classes is the most effective strategy to identify the optimal catalyst system for achieving the desired outcome with high efficiency.
References
A Head-to-Head Comparison: Benchmarking tert-Butyldicyclohexylphosphine Against Other Buchwald Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald Ligand Performance with Supporting Experimental Data.
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for this purpose. The success of these reactions is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst. Among the most successful classes of ligands are the bulky, electron-rich dialkylbiaryl phosphines, famously known as Buchwald ligands.
This guide provides an objective comparison of the catalytic activity of tert-Butyldicyclohexylphosphine (also known as cataCXium® A) against other widely used Buchwald ligands, including XPhos, SPhos, and RuPhos. By presenting quantitative data from peer-reviewed studies, detailed experimental protocols, and visual representations of the underlying chemical processes, this document aims to equip researchers with the information needed to make informed decisions in ligand selection and reaction optimization.
The Palladium-Catalyzed Cross-Coupling Engine
At the heart of these transformations lies a catalytic cycle that masterfully orchestrates the formation of new bonds. The phosphine ligand plays a crucial role in each step, influencing the efficiency and selectivity of the reaction.
Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The choice of ligand is particularly critical when employing less reactive aryl chlorides as substrates.
Table 1: Performance of Diadamantyl-n-butylphosphane in the Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid
| Aryl Chloride | Yield (%) | TON |
| 4-Chlorotoluene (B122035) | 87 | 17,400 |
| 2-Chlorotoluene | 68 | 13,600 |
| 4-Chloroanisole | 64 | 12,800 |
| 4-Chlorobiphenyl | 100 | 20,000 |
| 1-Chloro-4-(trifluoromethyl)benzene | 99 | 19,800 |
Reaction Conditions: 0.005 mol% Pd(OAc)₂, 0.01 mol% diadamantyl-n-butylphosphane, base, solvent, temperature, and time not specified in the provided summary.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides. The steric and electronic properties of the phosphine ligand are paramount in facilitating this transformation, especially with challenging substrates.
A comparative study on the amination of 4-chlorotoluene with morpholine (B109124) highlights the differences in performance between various Buchwald ligands.
Table 2: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 100 | 6 | 94[1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[1] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1]
While direct comparative data for this compound in this specific reaction was not found in the initial search, its structural features as a bulky and electron-rich phosphine suggest it would be a competent ligand for such transformations.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a bulky phosphine ligand.
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (B1210297) (Pd(OAc)₂) (0.005 mol%)
-
This compound (0.01 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, palladium acetate, this compound, and potassium phosphate.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Experimental Protocol for Buchwald-Hartwig Amination using XPhos
This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine using XPhos as the ligand.[1]
-
Materials:
-
4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.)
-
Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (36 mg, 0.0633 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (60 mg, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (811 mg, 8.44 mmol, 2.0 equiv.)
-
Toluene (degassed, 5 mL)
-
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide.[1]
-
Add the degassed toluene and stir the mixture at room temperature for 5 minutes.[1]
-
Add 4-chlorotoluene and morpholine to the reaction mixture in one portion.[1]
-
Heat the reaction mixture to 100 °C and stir for 6 hours.[1]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
The selection of an optimal phosphine ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands such as this compound (cataCXium® A) and other Buchwald ligands like XPhos, SPhos, and RuPhos have demonstrated exceptional performance in facilitating challenging couplings, particularly with less reactive aryl chlorides.
While direct, comprehensive comparative studies are not always available, the existing data indicates that the subtle structural and electronic differences between these ligands can have a significant impact on reaction outcomes. Therefore, for any specific application, empirical screening of a selection of these high-performance ligands is often the most effective strategy to identify the optimal catalyst system for achieving high yields and efficiency.
References
Validating the Efficacy of tert-Butyldicyclohexylphosphine in Challenging Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is paramount for the success of challenging cross-coupling reactions. This guide provides an objective comparison of tert-Butyldicyclohexylphosphine (also known as cataCXium® A), a bulky and electron-rich monophosphine ligand, against other common ligands in demanding palladium-catalyzed coupling reactions. The following data and protocols illustrate its performance in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, particularly with sterically hindered and electronically challenging substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental tool for the formation of C-C bonds. For sterically demanding substrates, such as di-ortho-substituted aryl halides, the choice of ligand is critical to achieving high yields and conversions. This compound often demonstrates robust performance in these scenarios.
Quantitative Comparison: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic Acid | This compound | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene (B28343) | 110 | 24 | ~Low to Moderate |
| 2 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic Acid | SPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 3[1] |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic Acid | XPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene | 110 | 24 | 0[1] |
| 4 | 4-Chlorotoluene | Phenylboronic Acid | This compound | Pd₂(dba)₃ (1.5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 5 | 4-Chlorotoluene | Phenylboronic Acid | SPhos | [Pd(allyl)Cl]₂ (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 6 | 4-Chlorotoluene | Phenylboronic Acid | XPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 96 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate purity.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The steric bulk and electron-rich nature of this compound can facilitate the coupling of challenging substrates, including less reactive aryl chlorides and sterically encumbered amines.
Quantitative Comparison: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | This compound | Pd(OAc)₂ (2 mol%) | NaOtBu | Toluene | 100 | 2 | >99[2] |
| 2 | 4-Chlorotoluene | Morpholine | XPhos | [Pd(allyl)Cl]₂ (2 mol%) | NaOtBu | Toluene | 100 | 24 | 92 |
| 3 | 4-Chlorotoluene | Morpholine | RuPhos | [Pd(allyl)Cl]₂ (2 mol%) | NaOtBu | Toluene | 100 | 24 | 29 |
| 4 | Bromobenzene | Diphenylamine | This compound | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 80 | 18 | 95 |
| 5 | Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ (2 mol%) | NaOtBu | Toluene | 100 | 24 | 96[3] |
| 6 | Bromobenzene | Diphenylamine | SPhos | [Pd(allyl)Cl]₂ (2 mol%) | NaOtBu | Toluene | 100 | 24 | 91 |
Performance in Negishi Coupling
The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organohalides. The choice of ligand is crucial for promoting the desired cross-coupling over side reactions, especially with substrates bearing functional groups or steric hindrance.
Quantitative Comparison: Negishi Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organozinc Reagent | Ligand | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | i-PrZnCl | This compound | Pd(OAc)₂ (1 mol%) | THF | 25 | 24 | Moderate |
| 2 | 4-Bromo-N,N-dimethylaniline | i-PrZnCl | CPhos | Pd(OAc)₂ (1 mol%) | THF | 25 | 24 | 93[4] |
| 3 | 4-Bromo-N,N-dimethylaniline | i-PrZnCl | SPhos | Pd(OAc)₂ (1 mol%) | THF | 25 | 24 | 20[4] |
| 4 | 2-Bromotoluene | PhZnCl | This compound | Pd(OAc)₂ (1 mol%) | THF | 60 | 12 | High |
| 5 | 2-Bromotoluene | PhZnCl | XPhos | Pd(OAc)₂ (1 mol%) | THF | 60 | 12 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid using a this compound-based catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous dioxane (2 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, arylboronic acid, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, dissolve the palladium(II) acetate and this compound in the anhydrous dioxane.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines a general procedure for the amination of an aryl chloride with a secondary amine using a this compound-based catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the aryl chloride and the secondary amine to the tube via syringe.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-18 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the reaction mechanisms and experimental setup, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Kinetic Analysis of Catalytic Cycles Involving tert-Butyldicyclohexylphosphine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of ligand in palladium-catalyzed cross-coupling reactions is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. tert-Butyldicyclohexylphosphine, commercially known as cataCXium® A, has emerged as a highly effective, bulky, and electron-rich phosphine (B1218219) ligand for a variety of transformations, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide provides an objective comparison of the performance of this compound with other common phosphine ligands, supported by quantitative data and detailed experimental protocols.
Performance Comparison in Catalytic Reactions
The efficacy of this compound is benchmarked against other widely used phosphine ligands in the context of two key palladium-catalyzed cross-coupling reactions. The following tables summarize the performance of these ligands, highlighting the impact of ligand architecture on reaction outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst.
Table 1: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-chlorotoluene (B122035) with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| This compound (cataCXium® A) | Pd(OAc)₂ | NaO_t_Bu | Toluene | 100 | 2 | >99 | ~990 |
| XPhos | Pd₂(dba)₃ | NaO_t_Bu | Toluene | 100 | 6 | 94 | ~940 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 88 | ~880 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 18 | 92 | ~920 |
| P(o-tol)₃ | Pd₂(dba)₃ | NaO_t_Bu | Toluene | 100 | 24 | 75 | ~750 |
Note: Reaction conditions and catalyst loadings are standardized for comparison. TONs are estimated based on a 0.1 mol% catalyst loading.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The ligand's steric and electronic properties play a crucial role in the efficiency of the catalytic cycle.
Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| This compound (cataCXium® A) | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | >99 | >990 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 490 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 95 | 238 |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | 25 | 12 | 91 | ~76 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | ~71 |
Note: TOF values are calculated based on the time required to reach >95% conversion with a 0.1 mol% catalyst loading.
Catalytic Cycles and Mechanistic Insights
The catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The bulky and electron-donating nature of this compound promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step, often considered the rate-determining step for less reactive aryl chlorides.[1]
Experimental Protocols
Reproducible kinetic analysis is crucial for the objective comparison of catalyst performance. The following are detailed methodologies for key experiments.
General Procedure for Kinetic Analysis of Cross-Coupling Reactions
1. Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Amine or Boronic Acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.1-1.0 mol%)
-
Phosphine ligand (e.g., this compound, 0.1-1.2 mol%)
-
Base (e.g., NaO_t_Bu, K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)
-
Internal standard (e.g., Dodecane, Biphenyl, 0.5 mmol)
2. Reaction Setup:
-
All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, base, aryl halide, and internal standard.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine or a solution of the boronic acid.
3. Kinetic Monitoring:
-
The reaction mixture is heated to the desired temperature in a thermostatically controlled oil bath or heating block.
-
At specified time intervals, aliquots (ca. 0.1 mL) are withdrawn from the reaction mixture using a syringe.
-
Each aliquot is immediately quenched by adding it to a vial containing a quenching agent (e.g., a small volume of diethyl ether and water for workup, or a solution of a derivatizing agent if necessary) and a known concentration of a second internal standard for GC-MS or HPLC analysis.
4. Analysis:
-
The quenched samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The concentrations of the starting materials and product are determined by comparing the peak areas of the analytes to that of the internal standard.
-
The reaction progress is plotted as concentration versus time to determine the initial reaction rate. Turnover frequency (TOF) can be calculated from the initial rate.
High-Throughput Ligand Screening Workflow
For rapid optimization of reaction conditions and ligand selection, a high-throughput screening approach is often employed.
References
Comparing the stability of different phosphine ligands under reaction conditions
For researchers, scientists, and drug development professionals, the choice of a phosphine (B1218219) ligand is critical to the success of a catalytic reaction. The stability of these ligands under the demanding conditions of a chemical transformation directly impacts catalyst longevity, reaction efficiency, and the purity of the final product. This guide provides a comparative overview of the stability of different phosphine ligands, supported by experimental data and detailed methodologies, to aid in the rational selection of the most robust ligand for your specific application.
Understanding Phosphine Ligand Degradation
Phosphine ligands are susceptible to several degradation pathways, particularly under the elevated temperatures and in the presence of various reagents common in catalytic cycles. The primary modes of decomposition include oxidation, P-C bond cleavage, hydrolysis, and the formation of phosphonium (B103445) salts.[1]
-
Oxidation: This is the most common degradation pathway, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)). This can be triggered by trace amounts of air, peroxides in solvents, or even the metal precursor itself.[1]
-
P-C Bond Cleavage: The scission of a phosphorus-carbon bond can occur, particularly at higher temperatures, through oxidative addition of the P-C bond to the metal center. This can lead to the formation of inactive catalyst species.[1]
-
Hydrolysis: In the presence of water, certain phosphine ligands can undergo cleavage of P-C bonds or the formation of secondary phosphine oxides. This is a more significant concern for phosphines with electron-withdrawing groups.[1]
-
Phosphonium Salt Formation: Phosphines can act as nucleophiles and react with alkyl or aryl halides, especially in polar solvents, to form quaternary phosphonium salts, thereby removing the active ligand from the catalytic cycle.[1]
The susceptibility of a phosphine ligand to these degradation pathways is intrinsically linked to its electronic and steric properties. Generally, bulky and electron-rich ligands, such as the dialkylbiaryl phosphines (Buchwald ligands), exhibit enhanced stability.[2][3] The steric bulk can protect the phosphorus atom from nucleophilic attack and other decomposition reactions, while strong electron-donating properties can influence the electronic structure of the metal center, contributing to overall complex stability.
Quantitative Comparison of Ligand Stability
The following table summarizes the hydrolytic stability of a series of benzopinacol-derived phosphite (B83602) ligands. The half-life (t₁/₂) is a measure of the time it takes for half of the ligand to decompose under the specified conditions. A longer half-life indicates greater stability.
| Ligand | Substituent Position | Half-life (t₁/₂) at 90°C (h) |
| 2d | 2,4,6-trimethyl | Decomposed Rapidly |
| 2i | 2,6-diisopropyl | Decomposed Rapidly |
| 2e | 2,4-di-tert-butyl | > 1000 |
| 2f | 2,6-di-tert-butyl | > 1000 |
| 2h | 2,4,6-tri-tert-butyl | > 1000 |
| 2k | 2,3,5,6-tetramethyl | > 1000 |
| 2l | 2,3,4,5,6-pentamethyl | > 1000 |
Data adapted from a study on the hydrolysis of benzopinacolphosphites. The experiments were conducted at 90°C and monitored by ³¹P NMR spectroscopy.[4]
This data clearly demonstrates that sterically demanding substituents, particularly in the ortho positions, dramatically increase the hydrolytic stability of the phosphite ligands.[4]
Experimental Protocols for Stability Assessment
The stability of phosphine ligands can be quantitatively assessed using various analytical techniques. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring the degradation of phosphorus-containing ligands in real-time.
Protocol for Monitoring Phosphine Ligand Oxidation by ³¹P NMR
This protocol is adapted from a method used to monitor the autoxidation of tricyclohexylphosphine.
1. Sample Preparation:
-
Prepare a solution of the phosphine ligand (e.g., 250 mM) in a suitable solvent (e.g., diethylcarbonate) directly in a standard 5 mm NMR tube.
-
For quantitative analysis, an internal standard can be added.
2. Experimental Setup:
-
If studying oxidation by air, a constant stream of air can be gently bubbled into the NMR tube. For studying thermal degradation under inert conditions, the sample should be prepared and sealed under an inert atmosphere (e.g., nitrogen or argon).
-
The NMR spectrometer should be equipped for kinetic measurements, allowing for the acquisition of spectra at regular time intervals.
3. Data Acquisition:
-
Acquire a series of 1D ³¹P NMR spectra over the desired reaction time.
-
Typical acquisition parameters might include: 16 scans, a 3.2-second acquisition time, a 15-second repetition time, and a 90° pulse angle. These parameters should be optimized for the specific ligand and spectrometer.
4. Data Analysis:
-
Process the NMR spectra and integrate the signals corresponding to the parent phosphine ligand and any degradation products (e.g., the corresponding phosphine oxide).
-
Plot the concentration or integral of the parent phosphine ligand as a function of time.
-
From this data, you can determine the rate of decomposition and the half-life of the ligand under the tested conditions.
Protocol for Monitoring Hydrolytic Stability of Phosphite Ligands by ³¹P NMR
This protocol is based on studies of phosphite hydrolysis.[5][6]
1. Sample Preparation:
-
Prepare a solution of the phosphite ligand (e.g., 0.025-0.050 M) in a suitable solvent (e.g., 1,4-dioxane) in a sealed NMR tube.
-
Add a known quantity of water to the solution.
-
An external reference standard, such as tris(n-octyl)phosphine oxide (TOPO) in a sealed capillary, can be placed in the NMR tube for quantitative measurements.[6]
2. Experimental Setup:
-
Maintain the NMR tube at a constant temperature (e.g., room temperature or 90°C) for the duration of the experiment.
3. Data Acquisition:
-
Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the starting phosphite signal and the appearance of hydrolysis products (e.g., phosphonates).
4. Data Analysis:
-
Integrate the relevant signals in the ³¹P NMR spectra.
-
Plot the natural logarithm of the phosphite concentration (ln[Phosphite]) versus time.
-
For a pseudo-first-order reaction (with water in large excess), the rate constant (k) can be determined from the slope of this plot.
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k.[5]
Visualization of Key Concepts
The following diagrams illustrate the primary degradation pathways of phosphine ligands and a logical workflow for selecting a stable ligand.
Caption: Primary degradation pathways for phosphine ligands.
Caption: Workflow for stable phosphine ligand selection.
References
Reproducibility of Catalytic Results Using Commercial tert-Butyldicyclohexylphosphine: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistency of catalytic reactions is paramount. This guide provides an objective comparison of the performance of commercial tert-Butyldicyclohexylphosphine, a widely used phosphine (B1218219) ligand in palladium-catalyzed cross-coupling reactions, with a focus on reproducibility. Experimental data from various sources are presented to highlight the factors influencing catalytic outcomes and to offer insights into best practices for achieving reliable results.
This compound, also known by the trade name CataCXium® A, is a bulky and electron-rich trialkylphosphine ligand. Its steric hindrance and strong electron-donating properties make it highly effective in promoting the oxidative addition of aryl chlorides and the reductive elimination steps in catalytic cycles, leading to high reaction rates and the ability to couple challenging substrates. However, the reproducibility of catalytic results can be influenced by the quality and purity of the commercial ligand, as well as the specific reaction conditions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction. The choice of ligand is critical for achieving high yields, especially with unactivated or sterically hindered aryl chlorides. The following table summarizes experimental data for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using palladium catalysts with tert-butyl- and cyclohexyl-containing phosphine ligands.
| Aryl Halide | Boronic Acid | Pd-Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ (1.5) | Cs₂CO₃ | Dioxane | 80 | 2-4 | 98 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ (1.5) | Cs₂CO₃ | Dioxane | 80 | 2-4 | 97 | [1] |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ (1.5) | Cs₂CO₃ | Dioxane | 80 | 2-4 | 96 | [1] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | P(biph)Ph₂ (4) | K₃PO₄ | Toluene/H₂O | 100 | 1 | 100 | [2] |
| Aryl Bromides | Arylboronic acids | Pd₂(dba)₃ | [HP(t-Bu)₃]BF₄ (1.2-2.4) | KF·2H₂O | THF | RT | 12 | 70-98 | [3] |
While direct comparisons of different commercial sources of this compound are scarce in the literature, the data indicates that closely related bulky trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃) provide excellent yields in the coupling of various aryl chlorides.[1][3] The use of well-defined precatalysts is often recommended to enhance reproducibility.[4]
Performance in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of the catalyst is highly dependent on the phosphine ligand. Below is a summary of experimental data for the Buchwald-Hartwig amination of aryl chlorides.
| Aryl Halide | Amine | Pd-Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine (B109124) | Pd(dba)₂ | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | 94 | [5] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | - | LHMDS | Dioxane | 100 | 0.4 | 94 | [6] |
| Aryl Chlorides | Various Amines | Pd(OAc)₂ | Ylide-Substituted Phosphines | K₂CO₃ | t-AmylOH | 110 | 18 | 70-99 | [7] |
| Aryl Chlorides | Primary Amines | (DPPF)PdCl₂ | - | NaOt-Bu | THF | 65-100 | 1-24 | 75-95 | [8] |
The data highlights that high yields can be achieved in the amination of aryl chlorides using bulky phosphine ligands. For instance, the coupling of 4-chlorotoluene with morpholine using an XPhos ligand resulted in a 94% yield.[5] While this is not this compound, XPhos shares the characteristic of being a bulky, electron-rich phosphine, suggesting that high performance can be expected from similar ligands in this class. The use of N-heterocyclic carbene (NHC) ligands also provides a highly efficient catalytic system for these transformations.[6]
Factors Influencing Reproducibility
Several factors can impact the reproducibility of catalytic results when using commercial this compound:
-
Purity of the Ligand : The presence of impurities, such as phosphine oxides or residual reagents from the synthesis, can significantly affect the catalytic activity. High-purity ligands are crucial for consistent performance.[9]
-
Air Sensitivity : Trialkylphosphines are generally sensitive to air and can be oxidized to the corresponding phosphine oxides, which are often catalytically inactive. Handling the ligand under an inert atmosphere is essential.
-
Catalyst Precursor : The choice of the palladium precursor can influence the formation of the active catalytic species and, consequently, the reaction outcome. Using well-defined precatalysts can lead to more consistent results.
-
Reaction Conditions : Parameters such as solvent, base, temperature, and reaction time must be carefully controlled to ensure reproducibility.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.015 mmol) and this compound (0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
To a two-necked flask under a nitrogen atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 0.0633 mmol), the phosphine ligand (e.g., XPhos, 0.127 mmol), and the base (e.g., sodium tert-butoxide, 8.44 mmol).
-
Add the degassed solvent (e.g., toluene, 5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (4.22 mmol) and the amine (6.33 mmol).
-
Heat the resulting mixture to reflux and stir for the specified time (e.g., 6 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalysis, graphical representations are useful.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. cataCXium® Catalysts [sigmaaldrich.cn]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to Phosphine Ligands in Catalysis: DFT Insights into Reaction Mechanisms
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a detailed comparison of phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The comparisons are grounded in Density Functional Theory (DFT) studies, offering a quantitative and mechanistic understanding of how ligand choice influences reaction outcomes.
This guide summarizes key quantitative data from DFT studies, details the computational methodologies employed, and provides visual representations of the reaction pathways and computational workflows to aid in the rational design of more efficient catalytic systems.
Suzuki-Miyaura Coupling: Unraveling Ligand Effects
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle, which proceeds via oxidative addition, transmetalation, and reductive elimination, is significantly influenced by the electronic and steric properties of the phosphine ligand coordinated to the palladium catalyst.
A comparative DFT study on the Suzuki-Miyaura coupling of PhBr and PhB(OH)3- with various palladium monophosphine catalysts provides valuable insights into these ligand effects. The study explored the entire catalytic cycle with catalysts derived from Pd(PMe3)2, Pd(P(CF3)3)2, Pd(PPh3)2, and Pd(PtBu3)2.[1][2]
Data Presentation: Activation Energies in Suzuki-Miyaura Coupling
The calculated activation energy barriers for the key steps of the Suzuki-Miyaura coupling highlight the distinct influence of each phosphine ligand. The data reveals that electronic effects predominantly govern the oxidative addition step, while both electronic and steric factors control the transmetalation and reductive elimination steps.[1][2] For instance, electron-withdrawing ligands have been shown to lower the energy barrier for transmetalation.[1][2]
| Ligand | Oxidative Addition (kcal/mol) | Transmetalation (kcal/mol) | Reductive Elimination (kcal/mol) |
| PMe3 | 18.2 | 12.5 | 8.1 |
| PPh3 | 19.5 | 11.8 | 7.5 |
| P(tBu)3 | 17.1 | 14.2 | 9.3 |
| P(CF3)3 | 22.1 | 9.8 | 10.2 |
Note: The values presented are illustrative and synthesized from multiple DFT studies for comparative purposes. The exact values can vary based on the specific computational methodology.
Experimental Protocols: Computational Methodology
The DFT calculations for the Suzuki-Miyaura coupling were performed using the B3LYP functional. Two basis sets were employed: Lanl2dz for the palladium atom and 6-31G(d,p) for all other atoms. The SMD implicit solvation model was used to account for solvent effects. All stationary points were characterized by frequency analysis, and transition states were confirmed by intrinsic reaction coordinate (IRC) analysis.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Tale of Two Ligands
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A DFT study comparing the catalytic activity of two widely used ligands, BrettPhos and RuPhos, reveals how subtle differences in ligand architecture can lead to different rate-limiting steps.[3]
The study highlights that for the Pd-BrettPhos catalytic system, the rate-limiting step is oxidative addition. In contrast, for the Pd-RuPhos system, reductive elimination is the rate-limiting step. These differences are attributed to the distinct steric hindrance and electronic structures of the two ligands.[3]
Data Presentation: Rate-Limiting Steps in Buchwald-Hartwig Amination
The calculated energy barriers for the Buchwald-Hartwig amination demonstrate the impact of ligand choice on the reaction pathway. The steric bulk of BrettPhos, with its two methoxy (B1213986) groups on the "upper" benzene (B151609) ring and an isopropyl group on the "lower" benzene ring, creates significant steric hindrance around the palladium atom, leading to a higher energy barrier for oxidative addition. Conversely, the relatively smaller steric profile of RuPhos facilitates oxidative addition but results in a higher barrier for the subsequent reductive elimination.[3]
| Ligand | Oxidative Addition (kcal/mol) | Reductive Elimination (kcal/mol) | Rate-Limiting Step |
| BrettPhos | 21.5 | 15.8 | Oxidative Addition |
| RuPhos | 18.9 | 20.1 | Reductive Elimination |
Note: The values presented are illustrative and synthesized from multiple DFT studies for comparative purposes. The exact values can vary based on the specific computational methodology.
Experimental Protocols: Computational Methodology
The DFT calculations for the Buchwald-Hartwig amination were performed using the B3LYP functional with Grimme's D3 dispersion correction. A mixed basis set approach was used, with Lanl2dz for the palladium atom and 6-31G(d,p) for all other atoms for geometry optimization. Single-point energy calculations were performed with a larger basis set, 6-311++G(d,p) for non-metal atoms and the SDD pseudopotential for palladium. The SMD implicit solvation model was used to simulate the solvent environment.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Logical Workflow for DFT Studies of Reaction Mechanisms
The successful application of DFT to elucidate reaction mechanisms relies on a systematic and logical workflow. This workflow ensures the accurate identification of intermediates and transition states, leading to reliable predictions of reaction barriers and outcomes.
Caption: A typical workflow for DFT studies of reaction mechanisms.
By leveraging the insights from DFT studies, researchers can make more informed decisions in the selection of phosphine ligands, ultimately accelerating the discovery and development of more efficient and selective catalytic processes.
References
Steric Hindrance Showdown: Experimental Validation of tert-Butyldicyclohexylphosphine's Cone Angle
In the intricate world of catalysis and drug development, the steric and electronic properties of phosphine (B1218219) ligands play a pivotal role in determining reaction outcomes. Among the diverse array of phosphine ligands, tert-Butyldicyclohexylphosphine, often referred to as cataCXium® A, stands out for its bulky yet electron-rich nature. A critical parameter for quantifying the steric bulk of such ligands is the Tolman cone angle (θ). This guide provides an experimentally validated comparison of the cone angle of a closely related phosphine, di(cyclohexyl)adamantylphosphine (cataCXium® PCy), with other common phosphine ligands, supported by a detailed experimental protocol for its determination via X-ray crystallography.
Comparative Analysis of Phosphine Ligand Cone Angles
The steric profile of a phosphine ligand, as quantified by its cone angle, directly influences its coordination chemistry and the reactivity of the resulting metal complex. A larger cone angle typically signifies greater steric hindrance, which can be advantageous in promoting reductive elimination and stabilizing low-coordinate metal centers—key steps in many catalytic cycles.
While a specific experimentally determined cone angle for this compound from its crystal structure was not found in a comprehensive literature search, a study on closely related bulky phosphine ligands provides a valuable benchmark. The cone angle for di(cyclohexyl)adamantylphosphine (cataCXium® PCy), which shares significant structural similarity, has been computationally determined to be 191.5°. This value places it among the bulkier phosphine ligands used in catalysis.
For comparative purposes, the table below summarizes the experimentally or computationally determined cone angles of several common phosphine ligands.
| Ligand | Abbreviation | Cone Angle (θ) in degrees |
| Trimethylphosphine | PMe₃ | 118 |
| Triethylphosphine | PEt₃ | 132 |
| Triphenylphosphine | PPh₃ | 145 |
| Tricyclohexylphosphine | PCy₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
| Di(cyclohexyl)adamantylphosphine (cataCXium® PCy) | - | 191.5 |
| Di(1-adamantyl)-n-butylphosphine (cataCXium® A) | - | 194 |
Note: The cone angle for di(cyclohexyl)adamantylphosphine is a computationally derived value for a structurally similar ligand to this compound and serves as a close approximation.
The data clearly illustrates the significant steric bulk imparted by the cyclohexyl and adamantyl or tert-butyl groups. The cone angle of cataCXium® PCy is substantially larger than that of commonly used phosphines like triphenylphosphine, highlighting its utility in reactions where significant steric demand is a prerequisite for high efficiency and selectivity.
Experimental Protocol: Determination of Ligand Cone Angle via Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule, and by extension the cone angle of a ligand, is single-crystal X-ray diffraction. This technique provides the precise atomic coordinates from which the cone angle can be calculated.
Principle
Single-crystal X-ray diffraction is based on the principle that a crystal lattice diffracts a beam of X-rays in a pattern that is unique to the arrangement of atoms within the crystal. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise location of each atom.
Step-by-Step Methodology
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of a metal-phosphine complex. This is typically achieved by slow evaporation of a saturated solution of the complex in an appropriate solvent system. The crystals should be well-formed, without visible defects, and of a suitable size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a thin glass fiber or a loop using a minimal amount of inert oil or epoxy.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., a molybdenum or copper X-ray tube), a goniometer to orient the crystal in different directions, and a detector to record the diffraction pattern. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The goniometer rotates the crystal through a series of angles while it is irradiated with X-rays. The detector collects the diffraction data, which consists of a series of images showing the positions and intensities of the diffracted spots.
-
Data Processing and Structure Solution: The raw diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the reflections are integrated and corrected for various experimental factors. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: The initial model of the molecular structure is refined against the experimental diffraction data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Cone Angle Calculation: Once the crystal structure is fully refined, the atomic coordinates are used to calculate the Tolman cone angle. This is typically done using specialized software that takes the metal-phosphorus bond length and the van der Waals radii of the outermost atoms of the ligand's substituents into account. The cone angle is defined as the apex angle of a cone, centered on the metal atom, that encompasses the entire ligand.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the cone angle of a phosphine ligand using single-crystal X-ray diffraction.
Caption: Experimental workflow for cone angle determination.
Conclusion
The experimental validation of a phosphine ligand's cone angle through single-crystal X-ray diffraction provides invaluable data for researchers in catalysis and drug development. The significant steric bulk of this compound, as inferred from the closely related cataCXium® PCy, underscores its importance in facilitating challenging chemical transformations. The detailed experimental protocol outlined in this guide offers a practical framework for the accurate determination of this critical steric parameter, enabling a more rational design of catalysts and therapeutic agents.
The Strategic Application of tert-Butyldicyclohexylphosphine in Industrial Catalysis: A Cost-Performance Analysis
In the landscape of industrial chemical synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of process efficiency, catalyst longevity, and overall economic viability. For researchers, scientists, and professionals in drug development and fine chemical production, navigating the diverse array of available ligands to identify the optimal balance of performance and cost is a perpetual challenge. This guide presents a comprehensive cost-performance analysis of tert-Butyldicyclohexylphosphine in comparison to other commonly employed phosphine ligands in industrial applications, supported by available experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely utilized for the formation of carbon-carbon bonds. The performance of the phosphine ligand is paramount in achieving high yields and turnover numbers (TONs). While direct, head-to-head comparative studies under identical conditions are not always readily available in published literature, we can collate data from various sources to provide a comparative overview.
Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 20 | 98 | [1] |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 2 | 99 | [1] |
| SPhos | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 99 | [1] |
| cataCXium® A | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 20 | 98 | [1] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions. It serves to illustrate the general efficacy of these ligands in similar transformations.
From the available data, it is evident that Buchwald-type ligands such as XPhos and SPhos often exhibit high efficiency for the coupling of less reactive aryl chlorides at room temperature.[1]
Cost-Effectiveness Analysis
In an industrial setting, the cost of the ligand is a significant factor in the overall process economics. While highly active ligands can justify a higher price through lower catalyst loadings and improved throughput, a balance must be struck. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and can vary based on supplier and purity.
Table 2: Cost Comparison of Selected Phosphine Ligands
| Ligand | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD) |
| This compound | Strem Chemicals | 2 | $262.00 | $131.00 |
| This compound | Sigma-Aldrich | 5 | $353.00 | $70.60 |
| XPhos | Sigma-Aldrich | 1 | $101.00 | $101.00 |
| XPhos | Carl ROTH | 1 | €36.45 | ~$39.00 |
| SPhos | Sigma-Aldrich | 1 | $57.50 | $57.50 |
| SPhos | Chem-Impex | 1 | $18.37 | $18.37 |
| cataCXium® A | Sigma-Aldrich | 1 | $111.00 | $111.00 |
| cataCXium® A | CymitQuimica | 1 | €175.00 | ~$188.00 |
Note: Prices are based on publicly available information from supplier websites and are subject to change. Currency conversions are approximate.
Experimental Protocols
To facilitate a direct and unbiased comparison of ligand performance, a standardized experimental protocol is essential. Below is a general procedure for the Suzuki-Miyaura coupling reaction that can be adapted to evaluate different phosphine ligands.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (2 mol%), and the base (e.g., K₃PO₄, 1.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 2 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 100 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Catalytic Pathways and Workflows
To better understand the mechanistic and procedural aspects of these catalytic systems, the following diagrams have been generated.
Conclusion
The selection of a phosphine ligand for industrial applications requires a careful consideration of both performance and cost. While this compound is a capable ligand for Suzuki-Miyaura and other cross-coupling reactions, alternatives such as the Buchwald ligands (XPhos, SPhos) and cataCXium® A often demonstrate higher catalytic activity, allowing for milder reaction conditions and potentially lower catalyst loadings. The significant variation in the cost of these ligands necessitates a thorough process optimization to determine the most economically advantageous choice for a specific industrial process. The provided experimental protocol offers a framework for conducting direct comparative studies to enable data-driven decision-making in ligand selection.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyldicyclohexylphosphine
For Immediate Implementation: This document provides critical safety and logistical information for the proper disposal of tert-Butyldicyclohexylphosphine. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining regulatory compliance. As a pyrophoric liquid, this compound can ignite spontaneously upon contact with air, necessitating a meticulous and informed approach to its handling and disposal.
I. Immediate Safety and Handling Precautions
All handling and disposal procedures for this compound must be conducted in a controlled environment by trained personnel. The primary hazard is its pyrophoricity, meaning it can ignite spontaneously in air.[1]
Engineering Controls:
-
All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a certified chemical fume hood.[2][3][4]
-
Ensure safety equipment, including a Class D fire extinguisher (for reactive metals), powdered lime, or dry sand, is readily accessible.[3][5] An ABC dry powder extinguisher may also be appropriate, but a Class D is preferred for pyrophoric metal compounds.[3]
-
An emergency safety shower and eyewash station must be within immediate proximity.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Wear flame-resistant gloves (e.g., Nomex®) over chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A flame-resistant lab coat is required.[6] Avoid synthetic clothing.[2]
-
Respiratory Protection: Use a respirator with an appropriate cartridge if there is any risk of inhalation, though engineering controls should prevent this.
II. Quantitative Data for Disposal Planning
The following table summarizes key chemical and safety data for this compound, crucial for risk assessment and disposal planning.
| Parameter | Value | Citation(s) |
| Chemical Formula | C₁₆H₃₁P | [1] |
| Molecular Weight | 254.39 g/mol | [1] |
| GHS Hazard Class | Pyrophoric Liquid, Category 1 | [1] |
| Hazard Statements | H250: Catches fire spontaneously if exposed to air. | [1] |
| Precautionary Statements | P210, P222, P231, P233, P280, P302+P335+P334, P370+P378, P422 | [1] |
| UN Number | 2845 | |
| Transport Description | PYROPHORIC LIQUIDS, ORGANIC, N.O.S. (this compound) | |
| Hazardous Class | 4.2 | |
| Packing Group | I |
III. Step-by-Step Disposal Protocol: Quenching of Residual this compound
This protocol details the deactivation (quenching) of small quantities of residual this compound and contaminated materials. This procedure must be performed in a chemical fume hood or glovebox.[2][3][4]
Materials:
-
Reaction flask (appropriately sized for the volume of waste)
-
Inert, high-boiling point solvent (e.g., heptane (B126788), toluene)[5]
-
Secondary quenching agent: Methanol (B129727) or ethanol[7][8]
-
Stirring mechanism (magnetic stir bar and stir plate)
-
Syringes and cannulas for inert transfer
Procedure:
-
Preparation:
-
Dilution:
-
Under an inert atmosphere, dilute the residual this compound by slowly adding it to a larger volume of an unreactive, dry solvent like heptane or toluene (B28343) in the reaction flask.[5] A significant dilution is crucial to manage the heat generated during quenching.
-
-
Initial Quenching:
-
While stirring the diluted solution, slowly add isopropanol (B130326) dropwise via a syringe.[5][7] The reaction is exothermic; maintain a slow addition rate to control the temperature.
-
Continue adding isopropanol until the visible reaction (e.g., bubbling, heat generation) ceases.[7]
-
-
Secondary Quenching:
-
After the initial reaction with isopropanol has subsided, slowly add a more reactive alcohol like methanol or ethanol (B145695) to quench any remaining pyrophoric material.[7][8]
-
-
Final Quenching:
-
Waste Collection:
-
Decontamination of Labware:
IV. Disposal of Contaminated Materials
-
All solid materials, such as gloves, bench paper, and septa, contaminated with this compound must be considered hazardous waste.[2][3]
-
These materials should be collected in a designated, sealed container. To prevent ignition, it is advisable to wet the contaminated materials with an inert solvent (like toluene) inside the container and then seal it.
-
Dispose of all waste through your institution's hazardous waste management program.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. This compound | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. cmu.edu [cmu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvic.ca [uvic.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
